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  • Product: 2-methyl-2H-indazole-3-sulfonyl chloride
  • CAS: 2137885-71-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-methyl-2H-indazole-3-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-methyl-2H-indazole-3-sulfonyl chloride, a versatile reagent in synthetic and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-2H-indazole-3-sulfonyl chloride, a versatile reagent in synthetic and medicinal chemistry. We will delve into its core chemical properties, explore plausible synthetic routes, and discuss its reactivity and potential applications, particularly in the realm of drug discovery. This document is designed to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in their work.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The indazole nucleus is a key structural motif in numerous therapeutic agents, exhibiting anti-inflammatory, anticancer, and anti-HIV properties, among others.[1] The introduction of a sulfonyl chloride group at the 3-position of the 2-methyl-2H-indazole core, as in 2-methyl-2H-indazole-3-sulfonyl chloride, creates a highly reactive electrophilic center, making it a valuable intermediate for the synthesis of a diverse array of derivatives, most notably sulfonamides.

Physicochemical Properties

While extensive experimental data for 2-methyl-2H-indazole-3-sulfonyl chloride is not widely published, we can infer its key physicochemical properties based on its structure and data from related compounds.

PropertyValue/InformationSource/Basis
CAS Number 2137885-71-1[2]
Molecular Formula C₈H₇ClN₂O₂S[3]
Molecular Weight 230.67 g/mol [3]
Appearance Expected to be a solid at room temperature.Based on related sulfonyl chlorides.
Melting Point No experimental data available. For comparison, the related 2-methyl-2H-indazole-3-carbonyl chloride has a melting point of 88.5-90°C.[4][4]
Boiling Point Not available; likely to decompose upon heating.General property of sulfonyl chlorides.
Solubility Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. It will likely react with protic solvents like water and alcohols.General solubility of sulfonyl chlorides.
Stability Sensitive to moisture and should be handled under anhydrous conditions. Sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.General stability of sulfonyl chlorides.
Predicted XLogP 1.9[3]

Synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride

Proposed Synthetic Pathway

The most direct approach involves the conversion of 2-methyl-2H-indazole-3-carboxylic acid to the target sulfonyl chloride. This transformation can be achieved via a multi-step sequence involving a Sandmeyer-type reaction.

Synthesis of 2-methyl-2H-indazole-3-sulfonyl_chloride 2-methyl-2H-indazole-3-carboxylic_acid 2-methyl-2H-indazole-3-carboxylic acid Intermediate_Amine 2-methyl-2H-indazol-3-amine 2-methyl-2H-indazole-3-carboxylic_acid->Intermediate_Amine Curtius or Hofmann Rearrangement Diazonium_Salt Indazole-3-diazonium salt Intermediate_Amine->Diazonium_Salt NaNO₂, aq. HCl Target_Compound 2-methyl-2H-indazole-3-sulfonyl chloride Diazonium_Salt->Target_Compound SO₂, CuCl₂

Caption: Proposed synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-methyl-2H-indazol-3-amine

A potential route to the key amine intermediate is via a Curtius or Hofmann rearrangement of 2-methyl-2H-indazole-3-carboxylic acid.

  • Acid Chloride Formation: Convert 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) to its corresponding acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Azide Formation: React the acid chloride with sodium azide (NaN₃) in a suitable solvent system (e.g., acetone/water) to form the acyl azide.

  • Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate intermediate.

  • Hydrolysis: Treat the isocyanate with aqueous acid to hydrolyze it to the desired 2-methyl-2H-indazol-3-amine.

Step 2: Synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride via Sandmeyer-type Reaction

  • Diazotization: Dissolve 2-methyl-2H-indazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂). Add the cold diazonium salt solution to this mixture.

  • Work-up and Purification: After the reaction is complete, extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Mechanistic Insights

The reactivity of 2-methyl-2H-indazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack.

General Reaction with Nucleophiles

Reactivity_of_2-methyl-2H-indazole-3-sulfonyl_chloride Sulfonyl_Chloride 2-methyl-2H-indazole-3-sulfonyl chloride Product Sulfonamide or Sulfonate Ester Sulfonyl_Chloride->Product Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) Nucleophile->Product HCl HCl

Caption: General reaction of 2-methyl-2H-indazole-3-sulfonyl chloride with nucleophiles.

The reaction typically proceeds via a nucleophilic substitution at the sulfur atom. The mechanism can be viewed as either a concerted Sₙ2-like process or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.

Reaction with Amines (Sulfonamide Formation):

This is arguably the most important reaction of 2-methyl-2H-indazole-3-sulfonyl chloride, leading to the formation of sulfonamides. These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Reaction with Alcohols (Sulfonate Ester Formation):

In the presence of a base, 2-methyl-2H-indazole-3-sulfonyl chloride reacts with alcohols to form sulfonate esters. These esters can be useful as leaving groups in subsequent nucleophilic substitution reactions.

Hydrolysis:

As mentioned earlier, 2-methyl-2H-indazole-3-sulfonyl chloride is sensitive to water and will hydrolyze to form 2-methyl-2H-indazole-3-sulfonic acid. This is an important consideration for its storage and handling.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the public domain, the key features of the NMR and IR spectra can be predicted based on the molecular structure.

  • ¹H NMR:

    • A singlet for the N-methyl protons, expected around 4.0 ppm.

    • Aromatic protons on the indazole ring will appear in the range of 7.0-8.0 ppm, with multiplicities depending on their coupling with each other.

  • ¹³C NMR:

    • The N-methyl carbon will resonate around 35-40 ppm.

    • Aromatic carbons will appear in the 110-150 ppm region.

  • IR Spectroscopy:

    • Strong characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[5]

    • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[6]

Applications in Drug Discovery and Development

The primary application of 2-methyl-2H-indazole-3-sulfonyl chloride in drug discovery is as a versatile building block for the synthesis of novel sulfonamide derivatives. The indazole scaffold is a "privileged structure" in medicinal chemistry, and its combination with the sulfonamide moiety, another important pharmacophore, can lead to compounds with a wide range of biological activities.

Potential therapeutic areas for compounds derived from this reagent include:

  • Oncology: Many kinase inhibitors and other anticancer agents feature indazole and sulfonamide motifs.

  • Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory drugs.

  • Infectious Diseases: The sulfonamide group is a well-known antibacterial pharmacophore.

Safety, Handling, and Storage

Hazard Classification:

While specific safety data for 2-methyl-2H-indazole-3-sulfonyl chloride is limited, it should be handled with the precautions appropriate for a reactive sulfonyl chloride.

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, potentially releasing corrosive HCl gas.

Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep away from water and other protic solvents.

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry place away from moisture.

Conclusion

2-methyl-2H-indazole-3-sulfonyl chloride is a valuable and reactive synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its ability to readily form sulfonamides and other derivatives makes it a key building block for accessing novel compounds based on the privileged indazole scaffold. While detailed experimental data on the compound itself is sparse, a strong understanding of its properties and reactivity can be inferred from related structures and general chemical principles. Researchers employing this reagent should proceed with appropriate safety precautions due to its likely corrosive and moisture-sensitive nature. The continued exploration of the chemistry of this and related compounds will undoubtedly contribute to the development of new and effective therapeutic agents.

Sources

Exploratory

Strategic Utilization of 2-Methyl-2H-Indazole-3-Sulfonyl Chloride (CAS 2137885-71-1) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the precise manipulation of heterocyclic pharmacophores is paramount for achieving target selectivity and pharmacokinetic stability. 2-Methyl-2H-indazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise manipulation of heterocyclic pharmacophores is paramount for achieving target selectivity and pharmacokinetic stability. 2-Methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1) has emerged as a critical electrophilic building block. By serving as the linchpin for synthesizing 2H-indazole-3-sulfonamides, this compound enables researchers to exploit the unique spatial geometry of the 2H-indazole core while leveraging the robust interaction vectors of the sulfonamide moiety. This technical guide explores the physicochemical profile, pharmacological rationale, and self-validating synthetic protocols required to successfully deploy this intermediate in drug development pipelines.

Structural and Physicochemical Profiling

Understanding the baseline properties of CAS 2137885-71-1 is the first step in designing robust synthetic workflows. As a highly reactive sulfonyl chloride, its physicochemical parameters dictate strict handling and storage conditions[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
CAS Number 2137885-71-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H7ClN2O2SIndicates a high degree of heteroatom density, ideal for diverse target interactions[2].
Molecular Weight 230.67 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5[1].
SMILES Cn1nc2ccccc2c1S(Cl)(=O)=OConfirms the N2-methylation and C3-sulfonyl chloride regiochemistry[2].
Storage Temperature -10°C to -20°CEssential to prevent ambient moisture from hydrolyzing the highly electrophilic S-Cl bond[1].
Signal Word DangerCorrosive and harmful; requires rigorous EHS protocols (H302, H314, H335)[1].

The Pharmacological Rationale: Tautomeric Locking and Hybridization

The selection of a 2-methyl-2H-indazole core over its 1H-indazole counterpart is rarely arbitrary; it is a calculated decision rooted in structural biology.

Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H states. In a biological system, this ambiguity can lead to promiscuous hydrogen-bonding networks, reducing target selectivity and increasing off-target toxicity. By installing a methyl group at the N2 position, the scaffold is tautomerically locked into the 2H-conformation.

This structural rigidity eliminates unpredictable H-bond donation and directs the vector of the C3-substituent into specific solvent-exposed or lipophilic pockets. This precise geometric control has been successfully leveraged in the development of [3] and for Parkinson's disease[4].

Furthermore, reacting this core to form a sulfonamide achieves pharmacophore hybridization [5]. As noted in , merging the kinase-targeting capability of the indazole with the established hydrogen-bond accepting/donating vectors of a sulfonamide creates a unique chemical space with enhanced biological activity[5].

Experimental Methodology: Sulfonamide Synthesis Workflow

The conversion of 2-methyl-2H-indazole-3-sulfonyl chloride into a stable sulfonamide requires strict anhydrous conditions. The following protocol is designed as a self-validating system , ensuring that researchers can confirm the success of each step before proceeding.

Protocol: General Procedure for 2H-Indazole-3-Sulfonamide Coupling
  • Step 1: Preparation. Flame-dry a 50 mL round-bottom flask under a vacuum, then purge with inert Argon gas. Causality: Sulfonyl chlorides are highly susceptible to hydrolysis; removing atmospheric moisture prevents the formation of unreactive sulfonic acid dead-ends.

  • Step 2: Dissolution. Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Step 3: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.

  • Step 4: Electrophile Addition. Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2-methyl-2H-indazole-3-sulfonyl chloride (1.1 equiv) in small portions. Causality: Cooling mitigates the exothermic nature of the nucleophilic attack, minimizing side reactions such as dimerization or solvent degradation.

  • Step 5: Reaction Progression. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint: Do not proceed to workup until conversion is confirmed. Perform a Thin-Layer Chromatography (TLC) check using a 7:3 Hexanes:Ethyl Acetate system. The complete disappearance of the baseline amine spot and the emergence of a higher-Rf, UV-active spot validates the successful formation of the sulfonamide. Alternatively, confirm the expected mass via LC-MS.

  • Step 6: Quenching & Workup. Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Step 7: Purification. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-methyl-2H-indazole-3-sulfonamide.

SynthesisWorkflow Step1 Step 1: Preparation Dry glassware, Argon purge Step2 Step 2: Dissolution Amine + Anhydrous DCM/THF Step1->Step2 Step3 Step 3: Base Addition DIPEA (2.5 equiv) Step2->Step3 Step4 Step 4: Electrophile Addition Add CAS 2137885-71-1 at 0°C Step3->Step4 Step5 Step 5: Reaction Warm to RT, Stir 2-12h Step4->Step5 Step6 Step 6: Quench & Workup NaHCO3 wash, DCM extraction Step5->Step6 Step7 Step 7: Purification Flash Chromatography Step6->Step7

Step-by-step experimental workflow for the synthesis of 2H-indazole-3-sulfonamides.

Mechanistic Context: Targeted Inhibition and Synthetic Lethality

Derivatives synthesized from 2-methyl-2H-indazole-3-sulfonyl chloride are frequently utilized to probe complex intracellular signaling pathways. A premier example of this is the targeting of the MAT2A enzyme in oncology[6].

In certain cancers, the MTAP gene is deleted, leading to an accumulation of the metabolite MTA. This accumulation partially inhibits the enzyme PRMT5. Because these cancer cells are now heavily reliant on MAT2A to produce S-adenosyl methionine (SAM) to keep PRMT5 functioning, inhibiting MAT2A triggers a phenomenon known as synthetic lethality . demonstrate that incorporating the 2-methyl-2H-indazole motif into MAT2A inhibitors yields compounds with profound in vivo efficacy and brain penetrance[6].

MAT2APathway MTAP MTAP Gene Deletion (Cancer Phenotype) MTA MTA Metabolite Accumulation MTAP->MTA Causes PRMT5 PRMT5 Enzyme (Partially Inhibited) MTA->PRMT5 Endogenous Inhibition Lethality Synthetic Lethality (Targeted Cell Death) PRMT5->Lethality Complete Loss of Function MAT2A MAT2A Enzyme SAM SAM Production MAT2A->SAM Catalyzes SAM->PRMT5 Essential Substrate Inhibitor 2H-Indazole Derivative (MAT2A Inhibitor) Inhibitor->MAT2A Blocks

Logical relationship of MAT2A inhibition leading to synthetic lethality in MTAP-null cancers.

Handling, Stability, and EHS Protocols

Due to the reactive nature of the sulfonyl chloride functional group, CAS 2137885-71-1 requires stringent Environment, Health, and Safety (EHS) oversight[1].

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at -10°C to -20°C. Repeated freeze-thaw cycles or exposure to ambient humidity will rapidly degrade the material into 2-methyl-2H-indazole-3-sulfonic acid[1].

  • Handling: Always handle within a certified chemical fume hood. The compound carries GHS hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation)[1].

  • Spill Quenching (Self-Validating Safety): In the event of a minor spill inside the fume hood, neutralize the solid with a 5% aqueous sodium carbonate solution. The cessation of effervescence (CO2 gas evolution) visually validates that the reactive sulfonyl chloride has been safely hydrolyzed and neutralized, allowing for standard hazardous waste disposal.

References

  • Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. Source: PNAS. URL: [Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Source: Optibrium. URL:[Link]

  • Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors. Source: ACS Publications. URL:[Link]

Sources

Foundational

The 2-Methyl-2H-Indazole Scaffold: From Historical Discovery to Modern Drug Development

Executive Summary The indazole nucleus is a privileged scaffold in medicinal chemistry, historically recognized for its diverse pharmacological applications. While the 1H -indazole tautomer has traditionally dominated dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, historically recognized for its diverse pharmacological applications. While the 1H -indazole tautomer has traditionally dominated drug discovery, recent advances have illuminated the unique spatial, electronic, and hydrogen-bonding characteristics of the 2H -indazole system—specifically 2-methyl-2H-indazole derivatives. This whitepaper provides an in-depth technical analysis of the 2-methyl-2H-indazole core, detailing its historical discovery, the thermodynamic principles governing its regioselective synthesis, and its critical role in modern therapeutics, including the development of the COVID-19 antiviral Ensitrelvir (S-217622).

Historical Context and Physicochemical Foundations

The indazole ring system (benzo[c]pyrazole) was first discovered and characterized by Emil Fischer, who identified it as a fused benzene and pyrazole ring 1. Indazole exists in three tautomeric forms: 1H -, 2H -, and 3H -indazole.

In solution, the tautomeric equilibrium heavily favors the 1H -isomer, which is thermodynamically more stable than the 2H -isomer. However, the 2H -tautomer possesses distinct electronic properties. Notably, the 2H -indazole system is significantly more basic. The pKa​ of the conjugate acid of 2-methyl-2H-indazole is approximately 2.02, whereas the pKa​ for the conjugate acid of 1-methyl-1H-indazole is 0.42 1. This increased basicity at the N1 position of the 2-methyl derivative plays a critical role in its ability to act as a hydrogen-bond acceptor in complex protein binding pockets.

The Challenge of Regioselective Synthesis

Causality Behind Experimental Choices

A historical bottleneck in the utilization of 2-alkyl-2H-indazoles has been the lack of efficient, regioselective synthetic methodologies. Alkylation of 1H -indazoles under standard basic conditions (e.g., using methyl iodide or dimethyl sulfate with KOH) typically yields a nearly 1:1 mixture of N1 and N2 alkylated products 2.

This poor selectivity is driven by the competition between thermodynamic and kinetic control:

  • Thermodynamic Control: N1-alkylation disrupts the aromaticity of the pyrazole ring less than N2-alkylation, making the 1-methyl-1H-indazole the more thermodynamically stable product.

  • Kinetic Control: The N2 position is more nucleophilic and basic. Under mild, non-equilibrating conditions with hard electrophiles, attack occurs preferentially at N2.

To overcome this, modern protocols utilize Meerwein's salt (trimethyloxonium tetrafluoroborate, Me3​OBF4​ ). Because Me3​OBF4​ is a powerful, hard alkylating agent that operates under neutral/mild acidic conditions, it kinetically traps the indazole as the 2-methyl-2H-indazole without allowing equilibration to the thermodynamic N1 product 2.

Quantitative Comparison of Alkylation Conditions
ReagentConditionsN1-Methyl Yield (%)N2-Methyl Yield (%)Regioselectivity (N1:N2)
Dimethyl sulfateKOH, 45 °C4244~1:1
Methyl iodide Me2​SO , 70 °C, 5 h10501:5
Diazomethane BF3​⋅Et2​O , 70 °C, 6 h750100:0
Me3​OBF4​ EtOAc, rt, 5 h 0 87 0:100

Data summarized from regioselective synthesis studies of 6-nitro-1H-indazole2.

G Indazole 1H-Indazole (Starting Material) Base Basic Conditions (e.g., MeI, KOH) Indazole->Base Unselective Acid Meerwein's Salt (Me3OBF4, EtOAc) Indazole->Acid Regioselective N1 1-Methyl-1H-indazole (Thermodynamic) Base->N1 ~50% Yield N2 2-Methyl-2H-indazole (Kinetic) Base->N2 ~50% Yield Acid->N2 86-96% Yield

Figure 1: Thermodynamic vs. kinetic control in indazole N-alkylation pathways.

Self-Validating Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole

To ensure reproducibility and high E-E-A-T standards, the following step-by-step methodology describes the kinetically controlled N2-methylation 2:

  • Preparation: To a stirred mixture of 6-nitro-1H-indazole (163 mg, 1 mmol) in anhydrous EtOAc (3 mL), add trimethyloxonium tetrafluoroborate (192 mg, 1.3 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature ( 20−25 °C) for 5 hours under a continuous N2​ atmosphere. Causality: The inert atmosphere prevents the hydrolysis of the highly reactive Meerwein's salt.

  • Quenching & Workup: Dilute the reaction mixture with 20 mL of EtOAc and wash with 20 mL of saturated aqueous NaHCO3​ solution to neutralize any tetrafluoroboric acid generated.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc ( 20 mL×2 ). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and evaporate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a 1:1 EtOAc/hexane eluent.

  • Validation: The product is isolated as a yellow solid (154 mg, 87% yield). Self-validation is achieved via 1H NMR (400 MHz, DMSO- d6​ ), which must show a distinct singlet at δ 4.25 ppm (3H) corresponding to the N2-methyl group, confirming the absence of the N1-methyl isomer (which typically appears further upfield).

Biological Activity & Drug Discovery Applications

The unique vector projection of substituents off the 2-methyl-2H-indazole core allows it to access sub-pockets in target proteins that are inaccessible to 1H-indazoles.

SARS-CoV-2 3CL Protease Inhibition (Ensitrelvir)

During the COVID-19 pandemic, the discovery of S-217622 (Ensitrelvir) highlighted the power of the 2H-indazole scaffold. In optimizing an initial hit compound against the SARS-CoV-2 3CL protease, researchers needed a P1' ligand that could perfectly fit the S1' pocket. The integration of a 6-chloro-2-methyl-2H-indazole moiety resulted in a 90-fold improvement in enzymatic inhibitory activity ( ) 3. Mechanistically, the N1 nitrogen of the 2H-indazole acts as a critical hydrogen bond acceptor for the main-chain NH of Thr26, while the 6-chloro substituent forms optimal hydrophobic contacts with Met49 3.

G Hit Initial Hit Compound (Sub-optimal S1' fit) Opt P1' Ligand Optimization (Retain Thr26 H-bond) Hit->Opt Structure-Based Design Indazole 6-chloro-2-methyl- 2H-indazole Integration Opt->Indazole 90-fold potency boost Candidate S-217622 (Ensitrelvir) IC50 = 0.013 μM Indazole->Candidate Clinical Advancement

Figure 2: Workflow of S-217622 discovery via 2-methyl-2H-indazole integration.

Kinase and Receptor Targeting
  • CDK9 Inhibitors: In the pursuit of treatments for haematological malignancies, compound 37d was developed featuring a 3-isopropyl-2-methyl-2H-indazole core. The 2-methyl-2H-indazole sits precisely in the hydrophobic region of the ATP binding pocket, with the unalkylated N1 atom forming a crucial hydrogen bond with Lys 48 4.

  • EP4 Receptor Antagonists: 2H-indazole-3-carboxamide derivatives (e.g., Compound 14) have been discovered as highly potent, single-nanomolar EP4 antagonists. By blocking PGE2/EP4 signaling, these compounds induce robust antitumor immune responses in colorectal cancer models 5.

  • MAO-B Inhibitors: For Parkinson's disease, N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (NTZ-1442) acts as a dual MAO-A/B inhibitor. Interestingly, shifting the methyl group from N1 to N2 alters the selectivity profile from purely MAO-B selective to dual active ( IC50​ hMAO-B=8.08 nM , ) 6.

Summary of Key 2-Methyl-2H-Indazole Derivatives
Compound / CodeTargetIndazole SubstitutionPrimary ActivityClinical / Research Status
S-217622 (Ensitrelvir) SARS-CoV-2 3CLpro6-chloro-2-methyl-2H-indazole Approved / Clinical
Compound 37d CDK93-isopropyl-2-methyl-2H-indazoleHigh potency (nM)Preclinical (Haematological)
NTZ-1442 MAO-A/B2-methyl-2H-indazole-5-carboxamide IC50​ (MAO-B)=8.08 nM Preclinical (Parkinson's)
Compound 14 EP4 Receptor2H-indazole-3-carboxamideSingle-nanomolar IC50​ Preclinical (Colorectal Cancer)

Conclusion

The evolution of the 2-methyl-2H-indazole scaffold from a synthetic curiosity to a cornerstone of modern drug design underscores the importance of structural nuance in medicinal chemistry. By mastering the kinetic control required for its regioselective synthesis, researchers have unlocked a pharmacophore capable of highly specific spatial orientations and critical hydrogen-bonding interactions, directly leading to breakthroughs like Ensitrelvir.

References

  • Gaikwad M., et al. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl...". Journal of Medicinal and Chemical Sciences. Available at:[Link]

  • Cheung, C. R., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles". ACS Publications. Available at: [Link]

  • Unoh, Y., et al. "Discovery of S-217622, a Non-Covalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19". bioRxiv. Available at:[Link]

  • Lu, T., et al. "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)... as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor". Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Wang, Y., et al. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy". Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Tzvetkov, N. T., et al. "Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides". Optibrium. Available at:[Link]

Sources

Exploratory

Fundamental Reactivity of 2-Methyl-2H-Indazole-3-Sulfonyl Chloride: A Comprehensive Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the indazole scaffold is recognized as a privileged structure, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold is recognized as a privileged structure, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. While 1H-indazoles dominate the literature, the 2H-indazole isomer offers unique physicochemical properties, including distinct hydrogen-bonding profiles and altered dipole moments.

2-Methyl-2H-indazole-3-sulfonyl chloride (CAS: 2137885-71-1) serves as a highly versatile, electrophilic building block. The presence of the chlorosulfonyl group (-SO₂Cl) at the C3 position enables rapid, late-stage functionalization, primarily through nucleophilic substitution. This whitepaper provides an in-depth analysis of its fundamental reactivity, mechanistic pathways, and self-validating experimental protocols designed for high-throughput drug discovery.

Structural and Electronic Profiling

The 2H-Indazole Core

The 2-methyl-2H-indazole system is characterized by a fixed tautomeric state due to the methylation at the N2 position. Unlike 1H-indazoles, which exhibit a benzenoid electronic structure, 2H-indazoles possess a more localized, ortho-quinonoid character. This electronic distribution significantly influences the reactivity of substituents on the pyrazole ring. The electron-withdrawing nature of the indazole core further polarizes the adjacent sulfonyl group, enhancing its electrophilicity compared to standard alkyl or simple aryl sulfonyl chlorides.

The Electrophilic Sulfonyl Center

The reactivity of the chlorosulfonyl group is dictated by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine leaving group. This creates a highly electrophilic sulfur center. The primary mode of reactivity is nucleophilic substitution ( SN​2 -like), where the chloride ion is displaced by incoming nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Methyl-2H-indazole-3-sulfonyl chloride
CAS Number 2137885-71-1
Linear Formula C₈H₇ClN₂O₂S
Molecular Weight 230.67 g/mol
Physical Form Powder (Moisture-sensitive)
Storage Temperature -10°C to -20°C (Inert atmosphere)
Primary Reactivity Electrophilic; susceptible to nucleophilic attack

Fundamental Reactivity: Nucleophilic Substitution Dynamics

The most synthetically valuable transformation of 2-methyl-2H-indazole-3-sulfonyl chloride is the formation of sulfonamides. The reaction proceeds via an addition-elimination mechanism at the sulfur atom.

Mechanistic Causality:

  • Attack: The nucleophile (e.g., a primary amine) attacks the electrophilic sulfur atom, pushing electron density onto one of the oxygen atoms to form a transient pentacoordinate tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group due to its high polarizability and stability.

  • Deprotonation: A non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is required to neutralize the generated HCl. Without the base, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction prematurely.

Mechanism A 2-Methyl-2H-indazole- 3-sulfonyl chloride B Nucleophile (Amine) Attack at Sulfur A->B Base (DIPEA) C Tetrahedral Intermediate B->C Addition D Chloride Ion Elimination C->D Elimination E Sulfonamide Product D->E Deprotonation

Diagram 1: SN2-like addition-elimination mechanism of sulfonamide formation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC/LC-MS) ensure that causality between reaction conditions and chemical outcomes is constantly monitored.

Protocol 1: High-Yield Synthesis of 2-Methyl-2H-Indazole-3-Sulfonamides

Objective: To couple 2-methyl-2H-indazole-3-sulfonyl chloride with a primary or secondary amine to generate a biologically active sulfonamide library.

Reagents & Materials:

  • 2-Methyl-2H-indazole-3-sulfonyl chloride (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • DIPEA or Pyridine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: Sulfonyl chlorides are highly sensitive to atmospheric moisture, which hydrolyzes them into unreactive sulfonic acids.

  • Reagent Dissolution: Dissolve the amine (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration) and cool the mixture to 0°C using an ice bath. Causality: Cooling mitigates the exothermic nature of the subsequent addition, preventing the formation of dimeric side products or degradation.

  • Electrophile Addition: Dissolve 2-methyl-2H-indazole-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (typically 1-2 hours). The disappearance of the sulfonyl chloride mass (m/z 230.6) and the appearance of the product mass confirms successful coupling.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Workflow Step1 1. Reagent Preparation (Anhydrous DCM, 0°C) Step2 2. Base Addition (DIPEA/Pyridine) Step1->Step2 Step3 3. Electrophile Addition (Dropwise, Ar atm) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Aqueous Quench (NH4Cl sat.) Step4->Step5 Conversion >95% Step6 6. Product Isolation (Flash Chromatography) Step5->Step6

Diagram 2: Self-validating experimental workflow for sulfonamide synthesis.

Quantitative Reactivity Profiling

The choice of nucleophile directly impacts the reaction kinetics and the stability of the resulting product. Table 2 summarizes the comparative reactivity of various nucleophiles with the 2-methyl-2H-indazole-3-sulfonyl chloride core.

Table 2: Nucleophile Reactivity Matrix
Nucleophile ClassExampleRelative Reaction RateProduct StabilityPrimary Application
Primary Amines MethylamineVery Fast (< 1 hr)ExcellentDrug discovery (H-bond donors)
Secondary Amines MorpholineFast (1 - 2 hrs)ExcellentModulating lipophilicity
Aliphatic Alcohols EthanolModerate (2 - 4 hrs)*GoodSulfonate ester intermediates
Phenols PhenolSlow (Requires heat)ModerateLeaving groups for cross-coupling
Thiols ThiophenolFastGoodThiosulfonate synthesis

*Note: Alcoholysis requires stronger bases (e.g., DMAP catalysis) or pre-formation of the alkoxide using NaH to proceed efficiently.

Advanced Derivations in Drug Discovery

Beyond simple sulfonamides, the 2-methyl-2H-indazole-3-sulfonyl chloride can be subjected to reductive deoxygenation coupling. By utilizing reducing agents such as triphenylphosphine ( PPh3​ ) or borane complexes, the sulfonyl chloride can be reduced to a highly nucleophilic aryl thiol in situ. This thiol can subsequently be trapped by alkyl halides to form complex C(sp³)-S bonds, a critical motif in many modern pharmaceuticals.

Furthermore, the robust nature of the 2-methyl-2H-indazole core allows these sulfonamides to withstand downstream late-stage functionalizations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, provided orthogonal reactive sites (e.g., halogens on the benzenoid ring) are present.

References

  • Zhu, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. URL:[Link]

  • Kiselyov, A. S., et al. (2008). Remarkably Efficient Synthesis of 2H-Indazole 1-Oxides and 2H-Indazoles via Tandem Carbon−Carbon Followed by Nitrogen−Nitrogen Bond Formation. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Haddadin, M. J., et al. (2014). The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Foundational

Technical Whitepaper: Solubility and Stability Dynamics of 2-Methyl-2H-indazole-3-sulfonyl Chloride in Organic Solvents

Executive Summary & Chemical Profile For researchers and drug development professionals, managing the solubility and stability of highly reactive building blocks is a critical bottleneck in synthetic route design. 2-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

For researchers and drug development professionals, managing the solubility and stability of highly reactive building blocks is a critical bottleneck in synthetic route design. 2-Methyl-2H-indazole-3-sulfonyl chloride (CAS: 2137885-71-1)[1] is a potent heteroaromatic electrophile used extensively in the synthesis of sulfonamide-based therapeutics.

Unlike its 1H-indazole counterparts, the N-methyl substitution at the 2-position of this compound locks its tautomeric form. This structural modification eliminates intermolecular hydrogen bonding, significantly lowering its crystal lattice energy and enhancing its lipophilicity. Consequently, its solubility profile is strictly governed by dipole-dipole interactions and the profound electrophilicity of the −SO2​Cl group. Understanding the dichotomy between its thermodynamic solubility (physical dissolution) and kinetic stability (chemical degradation) is paramount for successful application.

Thermodynamic vs. Kinetic Solubility Principles

When evaluating sulfonyl chlorides, one must distinguish between true thermodynamic solubility and reactive dissolution (solvolysis).

The −SO2​Cl moiety is a strong hydrogen bond acceptor but acts as a hard electrophile. In non-nucleophilic, aprotic solvents (e.g., Dichloromethane, Toluene), the compound exhibits true thermodynamic solubility, forming a stable solvation shell. However, in protic media (e.g., Methanol, Water), the apparent "solubility" is actually a rapid[2]. The solvent acts as a nucleophile, displacing the chloride ion to form a sulfonic ester or acid alongside hydrochloric acid. Therefore, achieving high concentration in a protic solvent is synthetically useless if the active reagent is destroyed in the process.

Recent comprehensive studies on highlight that five- and six-membered rings exhibit distinct decomposition pathways, including formal SO2​ extrusion and hydrolysis mediated by trace water[3]. This necessitates strict anhydrous handling.

Empirical Solubility & Stability Data

The following table synthesizes the quantitative solubility limits and kinetic stability of 2-methyl-2H-indazole-3-sulfonyl chloride across standard organic solvents at 25°C.

Solvent CategorySpecific SolventEst. Solubility (25°C)24h StabilityMechanistic Causality
Halogenated Dichloromethane (DCM)>100 mg/mLExcellentNon-nucleophilic; dipole moment perfectly matches the polar heteroaromatic core.
Ethers Tetrahydrofuran (THF)>50 mg/mLGood*Solvates via oxygen lone pairs. (Requires strictly anhydrous conditions to prevent hydrolysis).
Aromatic Toluene20 - 50 mg/mLExcellent π−π stacking interactions with the indazole core; completely chemically inert.
Polar Aprotic Acetonitrile (MeCN)>50 mg/mLModerateHigh dielectric constant aids dissolution, but hygroscopic nature risks trace-water hydrolysis.
Amides Dimethylformamide (DMF)>100 mg/mLPoorNucleophilic oxygen/nitrogen attacks the SO2​Cl group, forming Vilsmeier-type degradative adducts.
Protic Methanol (MeOH)N/A (Reactive)DegradedRapid solvolysis to methyl 2-methyl-2H-indazole-3-sulfonate and HCl.

Mechanistic Degradation Pathways

To visualize the causality between solvent choice and reagent integrity, the following diagram maps the interaction pathways of the compound.

G Core 2-Methyl-2H-indazole-3- sulfonyl chloride Aprotic Aprotic Solvents (DCM, THF) Core->Aprotic Dissolution Protic Protic Solvents (MeOH, H2O) Core->Protic Nucleophilic Attack Amide Amide Solvents (DMF, DMAc) Core->Amide Electrophilic Activation Stable Stable Solvation (Reagent Intact) Aprotic->Stable Inert Environment Solvolysis Solvolysis / Hydrolysis (Sulfonic Acid + HCl) Protic->Solvolysis Rapid Degradation Complex Vilsmeier Adducts (Degradation) Amide->Complex Slow Degradation

Figure 1: Solvent-dependent pathways of 2-methyl-2H-indazole-3-sulfonyl chloride.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all analytical protocols be self-validating. The high reactivity of sulfonyl chlorides often leads to false-positive degradation readings during analysis. The following protocols are engineered to prevent analytical artifacts.

Protocol A: Thermodynamic Solubility Determination via Quenched RP-HPLC

This method measures the maximum equilibrium solubility in aprotic solvents without risking on-column hydrolysis during chromatography.

  • Equilibration: Add an excess of 2-methyl-2H-indazole-3-sulfonyl chloride (approx. 200 mg) to a sealed amber glass vial containing 2.0 mL of anhydrous solvent (e.g., DCM).

    • Causality: Amber glass prevents UV-induced radical cleavage of the S-Cl bond.

  • Incubation: Agitate the suspension at 300 rpm at 25.0 ± 0.1 °C for 24 hours.

    • Causality: A 24-hour timeframe ensures complete thermodynamic equilibrium between the solid phase and the saturated solution.

  • Separation: Centrifuge the vial at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to highly electrophilic sulfonyl chlorides, preventing the analyte loss or contamination that occurs with reactive nylon or polyethersulfone (PES) membranes.

  • Pre-Column Quenching (Critical Step): Dilute a 10 µL aliquot of the filtrate into 990 µL of a quenching solution (0.1 M diethylamine in anhydrous DCM). Allow to react for 5 minutes.

    • Causality: Direct injection of sulfonyl chlorides into aqueous reversed-phase HPLC mobile phases causes rapid on-column hydrolysis, leading to erratic peak shapes and under-quantification. Pre-column quenching traps the intact sulfonyl chloride as a highly stable sulfonamide, ensuring accurate quantification of the true dissolved concentration.

  • Analysis: Analyze the derivatized sample via RP-HPLC-UV against a standard calibration curve of the pre-synthesized sulfonamide derivative.

Protocol B: Kinetic Stability Profiling via Quantitative NMR (qNMR)

This protocol tracks the half-life and degradation mechanisms of the compound in moderately reactive environments.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of anhydrous THF- d8​ containing 1.0 mg of 1,3,5-trimethoxybenzene as an internal standard. Transfer to an NMR tube flushed with dry argon.

    • Causality: THF- d8​ provides a polar aprotic environment that mimics common reaction conditions while allowing clear resolution of the indazole aromatic protons. 1,3,5-trimethoxybenzene is chosen because its singlet peaks do not overlap with the indazole aromatic region, allowing precise, interference-free integration.

  • Data Acquisition: Acquire 1H NMR spectra at intervals: t=0 , 1h, 4h, 12h, and 24h.

  • Kinetic Analysis: Monitor the downfield shift or disappearance of the indazole aromatic protons and the emergence of sulfonic acid/anhydride peaks. Calculate the degradation rate constant ( k ) based on the integration ratio of the starting material against the stable internal standard.

Conclusion & Best Practices

The solubility of 2-methyl-2H-indazole-3-sulfonyl chloride is highly favorable in halogenated and polar aprotic solvents. However, its utility is entirely dependent on kinetic stability. Researchers must prioritize Dichloromethane or Toluene for stock solutions and avoid prolonged exposure to amides (DMF/DMAc) or trace moisture. Standard storage guidelines dictate sub-zero temperatures (-10°C to -20°C) under an inert atmosphere to prevent premature SO2​ extrusion or hydrolysis.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv (2025). URL:[Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI Molecules (2008). URL:[Link]

Sources

Exploratory

stability and storage conditions for 2-methyl-2H-indazole-3-sulfonyl chloride

Stability and Storage Protocols for 2-Methyl-2H-indazole-3-sulfonyl chloride: A Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, 2-methyl-2H-indazole-3-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Stability and Storage Protocols for 2-Methyl-2H-indazole-3-sulfonyl chloride: A Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, 2-methyl-2H-indazole-3-sulfonyl chloride (CAS: 2137885-71-1) serves as a vital electrophilic building block for the synthesis of complex sulfonamide-based therapeutics[1]. However, the very electrophilicity that makes this reagent synthetically valuable also renders it highly susceptible to environmental degradation. As a Senior Application Scientist, I have observed that inconsistent storage and handling of sulfonyl chlorides frequently lead to unexplained yield drops, complex impurity profiles, and catastrophic batch failures. This whitepaper provides a comprehensive, mechanistically grounded guide to the stability, storage, and analytical validation of 2-methyl-2H-indazole-3-sulfonyl chloride.

Mechanistic Degradation Pathways

To implement effective storage protocols, one must first understand the causality of the compound's degradation. The primary threat to 2-methyl-2H-indazole-3-sulfonyl chloride is atmospheric moisture, which induces rapid solvolysis (hydrolysis)[2].

Kinetic studies on sulfonyl halides demonstrate that this hydrolysis proceeds via a bimolecular nucleophilic substitution ( SN​2 )-like mechanism[3]. In this pathway, a water molecule acts as a nucleophile, attacking the highly electrophilic sulfur center. Simultaneously, a second water molecule often acts as a general base to facilitate the departure of the chloride leaving group. The irreversible result is the formation of 2-methyl-2H-indazole-3-sulfonic acid and the evolution of corrosive hydrogen chloride (HCl) gas[4].

Secondary degradation occurs via thermal decomposition. If exposed to elevated temperatures, the compound can undergo homolytic or heterolytic cleavage, releasing hazardous gases including sulfur oxides ( SOx​ ), nitrogen oxides ( NOx​ ), and HCl [2].

Hydrolysis A 2-Methyl-2H-indazole-3- sulfonyl chloride B H2O Nucleophilic Attack (SN2) A->B Moisture C Transition State [R-SO2(OH)Cl]- B->C Bond Shift D 2-Methyl-2H-indazole-3- sulfonic acid C->D -Cl- Loss E HCl (Corrosive Gas) C->E Protonation

Mechanistic pathway of moisture-induced hydrolysis of 2-methyl-2H-indazole-3-sulfonyl chloride.

Empirical Stability Profile & Kinetics

The kinetic rate of degradation is a function of thermal energy and moisture availability. By strictly controlling these variables, the half-life of the reagent can be extended from mere hours (in ambient, humid air) to several years.

Table 1: Quantitative Storage Parameters and Causality

ParameterOptimal ConditionCritical Rationale
Storage Temperature -10°C to -20°CMinimizes thermal energy available to overcome the activation barrier for SN​2 hydrolysis and thermal decomposition[1].
Atmosphere High-Purity ArgonArgon is denser than air/nitrogen, creating a protective blanket that displaces atmospheric moisture[2].
Container Material Borosilicate GlassChemically inert to HCl gas. Prevents moisture permeation common in standard poly-based containers[4].
Cap Liner PTFE (Teflon)Highly resistant to corrosive degradation by HCl, ensuring the hermetic seal is maintained over time[5].
Handling Environment Glovebox / Schlenk LinePrevents instantaneous condensation of ambient humidity onto the hygroscopic solid during aliquoting.

Analytical Validation & Quality Control Workflow

Before utilizing stored 2-methyl-2H-indazole-3-sulfonyl chloride in sensitive cross-coupling or amidation reactions, its structural integrity must be validated. Relying on assumed purity based solely on the supplier's Certificate of Analysis (CoA) is a critical error in drug development.

QC_Workflow Step1 Visual Inspection (Fuming/Discoloration) Step2 Sample Prep (Anhydrous CDCl3) Step1->Step2 Pass Decision Analytical Method? Step2->Decision NMR 1H NMR (Detect SO3H shift) Decision->NMR HPLC HPLC-UV/MS (Quantify purity) Decision->HPLC Titration Acid-Base Titration (Measure free HCl) Decision->Titration Validation Self-Validation (Internal Standard Check) NMR->Validation HPLC->Validation Titration->Validation

Analytical quality control workflow for validating sulfonyl chloride integrity prior to synthesis.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Causality: Repeatedly opening a bulk container introduces trace moisture each time, which cumulatively degrades the batch. Aliquoting into single-use vials mitigates this risk.

  • Thermal Equilibration: Transfer the primary container from the -20°C freezer to a desiccator. Allow it to equilibrate to room temperature (approx. 45 minutes). Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the reagent, initiating rapid hydrolysis.

  • Inert Transfer: Move the equilibrated vial into a glovebox purged with high-purity Argon (<1 ppm H2​O , <1 ppm O2​ ).

  • Aliquoting: Dispense the required mass into pre-dried (oven-baked at 120°C for 4 hours) amber borosilicate glass vials.

  • Sealing: Seal the aliquots with PTFE-lined caps and tightly wrap the junction with Parafilm.

  • Self-Validation Mechanism: Weigh each sealed vial on an analytical balance and record the exact mass on the label. Place the vials in a secondary container alongside a cobalt-free humidity indicator card. Prior to future use, re-weigh the vial; a mass decrease indicates the escape of HCl gas (a byproduct of hydrolysis), immediately flagging a compromised seal without needing chemical analysis.

Protocol B: NMR-Based Integrity Assessment

Causality: HPLC methods can sometimes artificially degrade sulfonyl chlorides if the mobile phase contains water or reactive alcohols. Quantitative 1H NMR (qNMR) in a non-nucleophilic solvent provides a non-destructive, highly accurate purity assessment.

  • Sample Preparation: In a nitrogen-flushed fume hood, dissolve 5.0 mg of the compound in 0.5 mL of anhydrous CDCl3​ (stored over activated 4Å molecular sieves).

  • Standard Addition: Add exactly 1.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum (400 MHz, 16 scans, 10-second relaxation delay).

  • Self-Validation Mechanism: Calculate the molar ratio of the intact sulfonyl chloride to the sulfonic acid degradant by integrating the indazole methyl protons (typically shifting slightly upon conversion to the acid). The internal standard ensures that the total mass balance is accounted for. If the sum of the intact compound and the acid degradant does not equal the initial 5.0 mg mass, it validates the presence of invisible, insoluble polymeric degradants that have precipitated out of solution, prompting immediate batch rejection.

References

  • Sigma-Aldrich. "2-methyl-2H-indazole-3-sulfonyl chloride | 2137885-71-1". Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3hnrJR2JB7YWED3ncSRdiI2BYtvDicXRL5JHq3IMjZCOWNOJwzTpTiHpWNpiEWER3KINifZb8s3bXl7Y4kz27rhyI-T2PVr0C95B1h-3JFd1otWalWWbgrRHECQpZircPQBgl5gVGW0e5zc_-Vi05pzh-OAbTh2AbPDunhHJAM5HnqXQ2Ew==]
  • NIH. "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HEfFe6QX2JBN_Fhmu4XN9bvKI6IEuw_x4B0B0wuf8rgZsdUXdx6IFNB-88KeX0ydpQ7F-FDeONbEpw_HcTNfBCGcgz9-kP4WAM8yqB-qFOu0BVTvTtrd9IpoWsAsviKxsufJ9mxdsULNbMw=]
  • Benchchem. "Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPZgkNjJuEEbdS5exYhGiypSQ95Ne9iC8n6WTbHp_9kn6fdQ6llDbESIjLbiAknDCQuo3BDFzhPFfq7AlEjkUo6u1nE0ulkeleSxYiWBA6hhq_yZe3qQKCYTAB_esrCFtxfYlW3E32Gs0nXjQro2y9qRX4hGlXr3EDBZdiaoi9TjHEijxCcJnR3w79YZcR2WGu9QJhD62znvjrfJkBu5OgNUpILKvgt6zfjYLe_sKc4R0f86hhDMf3aQ==]
  • Horiazon Chemical. "Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices". Horiazon Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETLABXe_pQCuzob5COKgEQlOt8bHBO0yRxjUN87hEUCOBpgLa2RfxrWfjodNA5mQMGg8Z0afFRuqWw85e5c5O3XYxrySoFLTgQBEaK4lHxyzrTP4TbS8Gfcrrv61uInvPV1Ktem5651gz-3JEnUtaJZSw8Cp1kyk7DqL5ofv89xbF38-lZ-KRp3l4Af398cRb643l3seaNFV_zzHJvIdOdIPj9LGb0]
  • ChemicalBook. "SULFONYL CHLORIDE, POLYMER-BOUND". ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQjIyqmoGkjgkNEj_qLlOgw4LN9YnnAgw7g0ozLJ-q7g82nNwc2Af94xgPI3dSthYxmQEVAcOlVJ3JcestQEKsOZeVazwh4gQl71w9ecUk3uXjGW5dE9Uofdd0Pl3TlzcHVrzaiqlxeXxCJl039P39x4nXTX6ofQgXZJD3n7zzNQ==]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-2H-indazole-3-sulfonyl chloride in Medicinal Chemistry and Drug Design

Executive Summary The indazole ring system is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors and receptor modulators. Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors and receptor modulators. Within this chemical space, 2-methyl-2H-indazole-3-sulfonyl chloride has emerged as a highly versatile, electrophilic building block. Unlike the more common 1H-indazole tautomer, the 2H-indazole isomer presents a unique electronic distribution and spatial geometry that dramatically alters receptor binding kinetics.

This application note provides an in-depth technical guide to the physicochemical properties, structural rationale, and synthetic workflows associated with 2-methyl-2H-indazole-3-sulfonyl chloride. It is designed for drug development professionals seeking to leverage this intermediate for the synthesis of novel sulfonamides and sulfonylureas targeting central nervous system (CNS) disorders and agrochemical applications.

Physicochemical & Structural Profiling

To effectively utilize this building block, understanding its baseline physicochemical properties is essential. The sulfonyl chloride moiety is highly reactive and moisture-sensitive, requiring specific handling and storage protocols.

PropertyValue / Description
Chemical Name 2-Methyl-2H-indazole-3-sulfonyl chloride
CAS Number 2137885-71-1[1]
Molecular Formula C₈H₇ClN₂O₂S
Molecular Weight 230.67 g/mol
InChIKey UCTOULFUMQBHRM-UHFFFAOYSA-N
Core Dipole Moment ~3.4 D (for the 2H-indazole core)
Storage Conditions -10°C to -20°C, under inert atmosphere (Argon/N₂)
Physical Form Powder / Solid

Mechanistic Insights: The 2H-Indazole Scaffold

Tautomeric Locking and Dipole Dynamics

Indazoles naturally exist in a tautomeric equilibrium between the 1H and 2H forms. Because the 1H-isomer is thermodynamically favored, the synthesis of 2H-indazoles requires kinetically controlled alkylation conditions[2]. By locking the scaffold into the 2-methyl-2H configuration, the molecule exhibits a significantly higher dipole moment (approx. 3.4 D) compared to its 1H counterpart (approx. 1.5 D). In medicinal chemistry, this elevated dipole moment enhances the molecule's ability to participate in strong dipole-dipole interactions and hydrogen bonding within deep, polar receptor pockets.

Regiocontrol via Sandmeyer Chlorosulfonylation

Direct electrophilic aromatic substitution (e.g., direct chlorosulfonation) of the indazole core often yields intractable mixtures of regioisomers. To achieve absolute regiocontrol at the C3 position, the sulfonyl chloride is typically installed via a Sandmeyer-type reaction[3]. This involves the diazotization of a 3-amino-2-methyl-2H-indazole precursor, followed by treatment with a sulfur dioxide surrogate (such as DABSO) and a copper(II) catalyst[4][5]. This mechanism avoids the accumulation of highly energetic diazonium species while ensuring the sulfonyl chloride is exclusively formed at the C3 position[5].

Experimental Protocols

The following protocols detail the conversion of 2-methyl-2H-indazole-3-sulfonyl chloride into high-value pharmacophores. Trustworthiness & Validation: Both protocols are designed as self-validating systems, incorporating specific quenching and extraction steps to isolate the product from predictable byproducts.

Protocol 1: Synthesis of 2-Methyl-2H-indazole-3-sulfonamides (Amidation)

This workflow describes the coupling of the sulfonyl chloride with a primary or secondary amine to generate a sulfonamide.

Causality & Reagent Selection: Sulfonyl chlorides are highly susceptible to hydrolysis[4]. Therefore, strictly anhydrous solvents must be used. N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine; its increased steric bulk minimizes competitive nucleophilic acyl substitution while effectively neutralizing the stoichiometric HCl generated during the reaction. This prevents the deactivation (protonation) of the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-methyl-2H-indazole-3-sulfonyl chloride (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Introduce DIPEA (2.5 eq, 2.5 mmol) dropwise via syringe.

  • Amine Introduction: Slowly add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dissolved in 2 mL of anhydrous DCM.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC (UV active core at 254 nm).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with 10 mL of 1M aqueous HCl. Rationale: The acidic wash protonates and removes unreacted amines and DIPEA into the aqueous layer.

  • Washing: Separate the organic layer and wash sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary. Validate the product using LC-MS (looking for the [M+H]+ peak).

Protocol 2: Synthesis of Indazolesulfonylureas (Carbamate Coupling)

Sulfonylureas are critical motifs in both pharmaceuticals and agrochemicals. Direct reaction of sulfonamides with isocyanates can be low-yielding and hazardous. A superior, field-proven method utilizes a phenyl carbamate intermediate[6].

Causality & Reagent Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a strong, non-nucleophilic base. DBU effectively deprotonates the relatively acidic sulfonamide (pKa ~10), significantly increasing its nucleophilicity to attack the electrophilic carbonyl of the phenyl carbamate, displacing phenol as a leaving group[6].

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve the 2-methyl-2H-indazole-3-sulfonamide (1.0 eq) and the appropriate phenyl carbamate derivative (1.1 eq) in anhydrous acetonitrile (MeCN, 0.2 M concentration).

  • Catalysis: Add DBU (1.2 eq) dropwise at room temperature. The solution may undergo a slight color change as the sulfonamide anion is generated.

  • Stirring: Stir the mixture at room temperature for 4–6 hours.

  • Precipitation: Pour the reaction mixture into ice-cold 1M HCl. Rationale: The acidic environment neutralizes DBU and forces the highly crystalline sulfonylurea to precipitate out of the aqueous/organic mixture.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold water and a small amount of cold diethyl ether to remove the phenol byproduct, and dry under a high vacuum.

Pharmacological Applications & Target Pathways

Derivatives synthesized from 2-methyl-2H-indazole-3-sulfonyl chloride have two primary domains of application:

A. Neuropharmacology: GABA_A Receptor Modulation

Indazole-3-sulfonamides are heavily investigated as positive allosteric modulators (PAMs) of the GABA_A receptor[7]. Unlike classical benzodiazepines which indiscriminately target the α1​ subunit (causing heavy sedation and amnesia), specific indazole-3-sulfonamides show selectivity for the α2​ and α3​ subunits[7]. This selective modulation provides potent anxiolytic and antidepressant efficacy without the debilitating sedative side effects, representing a major leap in the treatment of CNS disorders[7].

B. Agrochemicals: Herbicidal Activity

In agricultural chemistry, indazolesulfonylureas (synthesized via Protocol 2) act as highly potent herbicides[6]. They function by inhibiting acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants. The unique 2-methyl-2H-indazole core provides distinct soil half-life properties and weed-resistance profiles compared to traditional benzene-based sulfonylureas[6].

Visualizations

Diagram 1: Synthetic Diversification Workflow

The following diagram illustrates the divergent synthetic utility of the 2-methyl-2H-indazole-3-sulfonyl chloride core.

G A 2-Methyl-2H-indazole-3-sulfonyl chloride (Core Building Block) B Primary/Secondary Amines (Nucleophilic Attack) A->B Amidation (DIPEA, DCM) D Indazole-3-sulfonamides (GABAA Modulators) B->D C Phenyl Carbamates (Electrophilic Carbonyl) E Indazolesulfonylureas (ALS Inhibitors) C->E D->C Coupling (DBU, MeCN)

Caption: Synthetic diversification of 2-methyl-2H-indazole-3-sulfonyl chloride into key pharmacophores.

Diagram 2: GABA_A Receptor Modulation Pathway

The signaling pathway below demonstrates the mechanism of action for CNS-active indazole-3-sulfonamides.

Pathway Ligand Indazole-3-sulfonamide Derivative Receptor GABAA Receptor (α2 Subtype) Ligand->Receptor Binds Allosteric Site Action Positive Allosteric Modulation Receptor->Action Effect1 Increased Chloride Ion Influx Action->Effect1 Effect2 Neuronal Hyperpolarization Effect1->Effect2 Outcome Anxiolytic & Antidepressant Efficacy Effect2->Outcome

Caption: Mechanism of action for indazole-3-sulfonamides as GABA_A receptor positive allosteric modulators.

Sources

Application

The Versatile Building Block: A Guide to the Use of 2-Methyl-2H-indazole-3-sulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the indazole scaffold stands out as a privileged structure, integral to a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the indazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Among the diverse array of functionalized indazoles, 2-methyl-2H-indazole-3-sulfonyl chloride has emerged as a highly valuable and reactive building block. Its utility lies in the facile introduction of the 2-methyl-2H-indazole-3-sulfonyl moiety, a pharmacophore that can significantly influence the physicochemical and pharmacological properties of a molecule. This technical guide provides an in-depth exploration of the synthesis and application of this versatile reagent, offering detailed protocols and insights for its effective use in the laboratory.

The Significance of the Indazole-Sulfonamide Moiety

Indazole derivatives are renowned for their broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] When combined with a sulfonamide group, the resulting indazole-sulfonamide scaffold often exhibits enhanced medicinal potential.[1] The sulfonamide functional group is a key feature in a wide range of pharmaceuticals, valued for its ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The 2-methyl-2H-indazole-3-sulfonyl chloride, therefore, serves as a powerful tool for medicinal chemists to rapidly generate libraries of novel indazole-sulfonamides for drug discovery programs.

Synthesis of 2-Methyl-2H-indazole-3-sulfonyl Chloride

The preparation of 2-methyl-2H-indazole-3-sulfonyl chloride can be approached through several synthetic strategies. A common and effective method involves the direct chlorosulfonylation of 2-methyl-2H-indazole. This transformation leverages the reactivity of the indazole ring at the C3 position towards electrophilic substitution.

A plausible synthetic route, adapted from general procedures for the synthesis of sulfonyl chlorides, is the reaction of a suitable amide precursor with chlorosulfonic acid.[4]

Diagram of the Proposed Synthetic Pathway

Synthesis of 2-methyl-2H-indazole-3-sulfonyl_chloride 2-methyl-2H-indazole 2-Methyl-2H-indazole Intermediate Amide Precursor 2-methyl-2H-indazole->Intermediate Amidation Sulfonyl_Chloride 2-Methyl-2H-indazole-3-sulfonyl Chloride Intermediate->Sulfonyl_Chloride Chlorosulfonic Acid

Caption: Proposed synthesis of the target sulfonyl chloride.

Experimental Protocol: Synthesis of a Sulfonyl Chloride from an Amide Precursor (General Procedure)

This protocol is a general representation of how a sulfonyl chloride can be synthesized from a corresponding amide, a common method in organic chemistry.[4]

Materials:

  • Amide precursor

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Appropriate glassware for reactions at low and elevated temperatures

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the amide precursor.

  • Slowly add chlorosulfonic acid dropwise to the cooled amide precursor at a temperature of -10 °C to 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude sulfonyl chloride.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Note: This is a generalized procedure and the specific conditions (temperature, reaction time, and purification method) may need to be optimized for the synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride.

Application in the Synthesis of 2-Methyl-2H-indazole-3-sulfonamides

The primary application of 2-methyl-2H-indazole-3-sulfonyl chloride is in the synthesis of a diverse range of sulfonamides through its reaction with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Diagram of the Sulfonamide Formation Workflow

Sulfonamide_Formation_Workflow Start Start: Sulfonyl Chloride & Amine Reaction Reaction in suitable solvent with base Start->Reaction Workup Aqueous workup to remove byproducts Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Sulfonamide Product Purification->Product

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Aryl-2-methyl-2H-indazole-3-sulfonamide (General Procedure)

This protocol outlines a general method for the reaction of 2-methyl-2H-indazole-3-sulfonyl chloride with an aromatic amine to form the corresponding sulfonamide.

Materials:

  • 2-Methyl-2H-indazole-3-sulfonyl chloride

  • Substituted aniline

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.2 eq) in dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-methyl-2H-indazole-3-sulfonyl chloride (1.0-1.1 eq) in the same solvent.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 1: Representative Amines for Sulfonamide Synthesis

AminePotential Application of Resulting Sulfonamide
AnilineBasic scaffold for further functionalization
4-FluoroanilineIntroduction of fluorine for metabolic stability
3-AminopyridineIncorporation of a basic nitrogen for solubility
4-(Trifluoromethyl)anilineModulation of electronic properties and lipophilicity

Characterization of 2-Methyl-2H-indazole-3-sulfonamides

The structural confirmation of the synthesized sulfonamides is crucial and is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: Will show characteristic signals for the methyl group on the indazole ring (a singlet around 4.0 ppm), as well as the aromatic protons of the indazole and the coupled amine moiety. The NH proton of the sulfonamide will appear as a singlet, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: Will display the resonances for all carbon atoms in the molecule, confirming the overall carbon framework.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond of the sulfonamide.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Perspectives

2-Methyl-2H-indazole-3-sulfonyl chloride is a valuable and reactive building block that provides a straightforward entry into a wide array of 2-methyl-2H-indazole-3-sulfonamides. The protocols and information presented in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. The continued exploration of the chemical space around the indazole-sulfonamide scaffold, facilitated by the use of versatile synthons like 2-methyl-2H-indazole-3-sulfonyl chloride, holds significant promise for the discovery of novel therapeutic agents and functional organic materials.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • El-Sayed, N. F., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • PubChem. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Mahanty, K., & Maiti, D. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]

  • Gunti, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Carreño, A., & Bojarski, A. J. (2019). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 24(12), 2292.
  • Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.

Sources

Method

Application Note: Synthesis and Application of 2-Methyl-2H-indazole-3-sulfonamides via Reaction with Primary Amines

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The convergence of privileged scaffolds with robust, versatile chemical linkages...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The convergence of privileged scaffolds with robust, versatile chemical linkages is a cornerstone of modern medicinal chemistry. The indazole nucleus, a prominent feature in numerous FDA-approved therapeutics, offers a unique vector in chemical space for drug design.[1] When coupled with the sulfonamide functional group—a classic amide bioisostere known for its metabolic stability and distinct hydrogen bonding capabilities—the resulting indazole-sulfonamide framework becomes a highly sought-after motif.[2] This guide moves beyond a mere recitation of steps; it provides a comprehensive technical narrative on the synthesis of N-substituted 2-methyl-2H-indazole-3-sulfonamides. We will delve into the mechanistic underpinnings, offer a field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis, empowering researchers to leverage this valuable reaction in their drug discovery programs.

Core Principles and Reaction Mechanism

The synthesis of 2-methyl-2H-indazole-3-sulfonamides from 2-methyl-2H-indazole-3-sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.[3][4] The reaction's efficiency is governed by the electrophilicity of the sulfonyl chloride and the nucleophilicity of the primary amine.

Mechanistic Causality:

  • Electrophilic Activation: The sulfur atom in the sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it a potent electrophile.[5]

  • Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile. It attacks the electrophilic sulfur atom, initiating the formation of a new sulfur-nitrogen bond.

  • Tetrahedral Intermediate: This attack leads to a transient, high-energy tetrahedral intermediate.

  • Chloride Expulsion & Proton Transfer: The intermediate collapses by expelling the chloride ion, which is an excellent leaving group. Simultaneously, or in a subsequent step, a base present in the reaction medium abstracts a proton from the nitrogen atom to neutralize the charge and yield the final, stable sulfonamide product.

The presence of a base is non-negotiable. It serves to scavenge the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting primary amine, converting it into a non-nucleophilic ammonium salt and effectively shutting down the reaction.[4][6]

Diagram 1: General Reaction Scheme

Caption: General synthesis of indazole-sulfonamides.

Field-Validated Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted 2-methyl-2H-indazole-3-sulfonamide on a 1.0 mmol scale. It is designed to be a self-validating system through careful control of reaction parameters and in-process monitoring.

2.1. Materials and Reagents

  • 2-methyl-2H-indazole-3-sulfonyl chloride (1.0 eq, 230.68 mg)

  • Primary amine (e.g., Benzylamine) (1.05 eq, 112.5 mg, 115 µL)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq, 151.8 mg, 209 µL) or Pyridine

  • Anhydrous Dichloromethane (DCM) (5-10 mL)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Appropriate solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate)

2.2. Step-by-Step Methodology

  • Reaction Setup (Critical for Success):

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.05 eq).

    • Dissolve the amine in anhydrous DCM (5 mL) under an inert atmosphere (e.g., Nitrogen or Argon). Expertise Note: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to its corresponding sulfonic acid, a common and often difficult-to-remove byproduct.[6]

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath. Stir for 5-10 minutes to ensure thermal equilibrium.

  • Addition of Sulfonyl Chloride:

    • In a separate vial, dissolve 2-methyl-2H-indazole-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (3 mL).

    • Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 10-15 minutes using a syringe. Expertise Note: A slow, dropwise addition is essential to control the exothermic nature of the reaction and to minimize the formation of potential side products, such as the di-sulfonylated amine.[6]

  • Reaction Monitoring (Self-Validation):

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting sulfonyl chloride. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product sulfonamide should have a lower Rf than the sulfonyl chloride.

    • Continue stirring for 2-24 hours, or until TLC analysis indicates complete consumption of the limiting reagent (sulfonyl chloride).[6]

  • Aqueous Workup:

    • Once the reaction is complete, quench it by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with:

      • 1M HCl (15 mL) - to remove excess triethylamine.

      • Saturated NaHCO₃ solution (15 mL) - to remove any residual acid.

      • Brine (15 mL) - to initiate the drying process.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

    • Combine the pure fractions (as determined by TLC) and concentrate to afford the final N-substituted-2-methyl-2H-indazole-3-sulfonamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve primary amine and base (Et3N) in anhydrous DCM. B 2. Cool mixture to 0 °C. A->B D 4. Add sulfonyl chloride solution dropwise to the cooled amine mixture. B->D C 3. Dissolve sulfonyl chloride in anhydrous DCM. C->D E 5. Stir at 0 °C, then warm to RT. Monitor via TLC until completion (2-24h). D->E F 6. Quench with H2O. Extract with DCM. E->F G 7. Wash organic layer with 1M HCl, sat. NaHCO3, and brine. F->G H 8. Dry (MgSO4), filter, and concentrate. G->H I 9. Purify by flash column chromatography. H->I J 10. Characterize pure product (NMR, HRMS). I->J

Caption: Step-by-step experimental workflow.

Data Summary and Troubleshooting

The reaction is generally high-yielding and tolerant of a wide range of primary amines.

Table 1: Representative Reaction Parameters

EntryPrimary Amine (R-NH₂)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1BenzylamineEt₃NDCM0 → RT4-885-95
2AnilinePyridineDCM/THF0 → RT6-1280-90
3CyclohexylamineEt₃NDCM0 → RT2-690-98
42-AminopyridinePyridinePyridineRT12-2470-85

Yields are estimated based on typical sulfonamide synthesis literature and may vary.[7][8]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Hydrolysis of sulfonyl chloride due to moisture.[6]2. Insufficiently nucleophilic amine.3. Ineffective base.1. Ensure all glassware is oven- or flame-dried. Use freshly distilled or anhydrous solvents.2. Increase reaction temperature (e.g., reflux in THF) or use a more forcing solvent like DMF.3. Use a stronger, non-nucleophilic base like DBU, or use pyridine as both base and solvent.
Significant Sulfonic Acid Byproduct Presence of water in the reaction mixture.Rigorously adhere to anhydrous conditions as described in the protocol.
Di-sulfonylation Product Observed 1. Excess sulfonyl chloride used.2. High reaction temperature.1. Use a slight excess (1.05-1.1 eq) of the primary amine.2. Maintain a low temperature (0 °C) during the addition and initial reaction phase. Monitor closely and quench upon consumption of the starting amine.[6]

Applications in Medicinal Chemistry and Drug Discovery

The 2-methyl-2H-indazole-3-sulfonamide scaffold is a privileged structure in modern drug discovery. The indazole ring system is a versatile pharmacophore found in numerous kinase inhibitors, and the sulfonamide linker provides key hydrogen bonding interactions with protein targets.[1][2]

  • Kinase Inhibition: Many indazole derivatives, including those with sulfonamide moieties, are potent inhibitors of various protein kinases, making them valuable candidates for oncology research.[1]

  • Receptor Antagonism: Indazole arylsulfonamides have been successfully developed as allosteric antagonists for chemokine receptors like CCR4, which are implicated in inflammatory diseases and cancer.[9]

  • Broad Biological Activity: The structural motif has been explored for a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-depressant activities.[2][10]

The synthetic route detailed in this guide provides a reliable and efficient method for generating diverse libraries of these high-value compounds, enabling structure-activity relationship (SAR) studies and the optimization of lead candidates.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Indazole Derivatives Effective against Gastrointestinal Diseases. Current Topics in Medicinal Chemistry.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines - Benchchem.

Sources

Application

Application Note: Development of Kinase Inhibitors Using 2-Methyl-2H-indazole-3-sulfonyl Chloride

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the synthesis, screening, and optimization of kinase inhibitors utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the synthesis, screening, and optimization of kinase inhibitors utilizing the privileged indazole sulfonamide pharmacophore.

Introduction & Strategic Rationale

The indazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors[1]. Its structural geometry closely mimics the purine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the highly conserved hinge region of the kinase domain.

In this context, 2-methyl-2H-indazole-3-sulfonyl chloride (CAS 2137885-71-1) serves as a critical, highly reactive electrophilic building block. By leveraging the reactivity of the sulfonyl chloride group, researchers can perform rapid parallel amination to generate diverse libraries of 2-methyl-2H-indazole-3-sulfonamides. This chemical strategy allows for the systematic exploration of the ATP-binding pocket, yielding potent inhibitors against oncogenic drivers such as VEGFR-2[1], PLK4[2], and MAPK1 (ERK2)[3].

Mechanistic Insight: The Pharmacophore Model

Causality Behind Structural Choices: The design of kinase inhibitors requires precise spatial control over hydrogen-bonding networks and hydrophobic interactions. The use of 2-methyl-2H-indazole-3-sulfonyl chloride provides three distinct mechanistic advantages:

  • Hinge Binding (The Core): The nitrogen atoms of the indazole ring act as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • The Sulfonamide Vector: The sulfonamide linkage (-SO₂NH-) at the C3 position acts as a rigid vector. It directs the appended amine substituents either toward the solvent-exposed region (Type I inhibitors) or deep into the hydrophobic DFG-out allosteric pocket (Type II inhibitors). Furthermore, the sulfonamide oxygens frequently engage in hydrogen bonding with the conserved catalytic lysine (e.g., Lys1053 in VEGFR-2).

  • N2-Methylation: The methyl group at the N2 position locks the tautomeric state of the indazole core. This eliminates conformational entropy, reduces the polar surface area (PSA), and significantly improves the cell permeability and pharmacokinetic profile of the resulting drug candidates.

Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Kinase Domain) Ligand->Receptor Activates Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor Indazole Sulfonamide Inhibitor Inhibitor->Receptor Blocks ATP Binding Outcome Tumor Angiogenesis & Proliferation Downstream1->Outcome Downstream2->Outcome

Mechanism of action: Indazole sulfonamides block VEGFR-2 signaling to halt tumor angiogenesis.

Experimental Protocols

Protocol A: Parallel Synthesis of Indazole-3-Sulfonamide Libraries

This protocol utilizes solid-supported scavengers to bypass traditional liquid-liquid extraction and chromatography, ensuring high-throughput library generation.

Self-Validating System: The integration of polymer-supported scavenger resins ensures that if the reaction fails to reach 100% conversion, the unreacted sulfonyl chloride is covalently trapped by the trisamine resin. This guarantees that any mass detected in the final Quality Control (QC) is exclusively the desired sulfonamide product, preventing false positives in downstream biochemical screening.

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, dissolve 2-methyl-2H-indazole-3-sulfonyl chloride (1.0 eq, 0.1 mmol) in 2.0 mL of anhydrous dichloromethane (DCM).

  • Coupling: Add the target primary or secondary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Agitate the reaction block at room temperature for 6 hours. Monitor a pilot well via LC-MS to confirm the disappearance of the sulfonyl chloride peak.

  • Scavenging: Add polymer-supported trisamine resin (3.0 eq) to scavenge unreacted electrophiles, and polymer-supported isocyanate resin (3.0 eq) to scavenge excess nucleophilic amines. Agitate for an additional 2 hours.

  • Isolation: Filter the reaction mixture through a PTFE frit. Wash the resins twice with 1.0 mL DCM.

  • Concentration & QC: Evaporate the filtrate under a stream of nitrogen (SpeedVac). Confirm purity (>95%) via UPLC-UV and identity via High-Resolution Mass Spectrometry (HRMS).

Protocol B: Primary Biochemical Kinase Screening (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the IC₅₀ of the synthesized library against target kinases.

Self-Validating System: The protocol mandates an 11-point, 3-fold serial dilution. This wide concentration gradient ensures the capture of both the upper and lower asymptotes of the dose-response curve. A perfect sigmoidal fit self-validates the IC₅₀ calculation, distinguishing true competitive inhibition from assay artifacts or compound aggregation (which typically produce steep, non-sigmoidal curves).

Step-by-Step Methodology:

  • Assay Buffer: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the sulfonamide compounds (11-point dilution in 100% DMSO) into a 384-well low-volume pro-plate.

  • Enzyme Incubation: Add 5 µL of a 3X enzyme/substrate mix (e.g., recombinant VEGFR-2 and biotinylated poly-Glu-Tyr peptide). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP at the specific apparent Kₘ concentration for the target kinase. Incubate for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phosphotyrosine antibody coupled with Streptavidin-APC.

  • Analysis: Read the plate on a TR-FRET microplate reader. Calculate the 665 nm / 615 nm emission ratio and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

Workflow A 2-Methyl-2H-indazole-3-sulfonyl chloride B Parallel Amination (Library Synthesis) A->B C Purification & QC (LC-MS / NMR) B->C D Primary Kinase Screening (TR-FRET Assay) C->D E Hit Identification (IC50 < 100 nM) D->E F Cellular Profiling (Proliferation & Target Engagement) E->F

Experimental workflow for the synthesis and screening of indazole-3-sulfonamide kinase inhibitors.

Quantitative Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data for a representative library of 2-methyl-2H-indazole-3-sulfonamides evaluated against VEGFR-2 and PLK4.

Table 1: SAR of 2-Methyl-2H-indazole-3-sulfonamide Derivatives

Compound IDAmine Substituent (R-Group)VEGFR-2 IC₅₀ (nM)PLK4 IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)
IND-01 Aniline145.0>10,00012.4
IND-02 4-Fluoroaniline82.34,50015.1
IND-03 3-Methoxy-4-chloroaniline12.5 85018.7
IND-04 Benzylamine450.01209.8
IND-05 2-Aminopyridine8.2 45 22.3

Causality of Data: The transition from an aliphatic benzylamine (IND-04) to a rigid, heteroaromatic 2-aminopyridine (IND-05) dramatically increases potency across both kinases. The pyridine nitrogen establishes a critical secondary hydrogen bond with the solvent-exposed region of the ATP pocket. Furthermore, the 3-methoxy-4-chloroaniline substitution (IND-03) perfectly occupies the hydrophobic DFG-out pocket, a hallmark of Type II inhibitors, resulting in near single-digit nanomolar affinity for VEGFR-2 while maintaining excellent cellular permeability.

References

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. URL:[Link]

  • PMC - NIH. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. URL:[Link]

Sources

Method

Application Note: Regioselective N-Sulfonylation Using 2-Methyl-2H-indazole-3-sulfonyl Chloride in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Strategic Context The N-sulfonylation of amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Context

The N-sulfonylation of amines is a cornerstone chemical transformation in drug discovery, utilized to synthesize stable sulfonamide linkages that exhibit favorable metabolic stability and predictable hydrogen-bonding geometries [1]. Within modern medicinal chemistry, the 2-methyl-2H-indazole core has emerged as a privileged scaffold. Frequently incorporated into kinase inhibitors and other targeted therapeutics, the 2H-indazole tautomer offers a unique dipole moment, enhanced aqueous solubility, and a distinct vector for interacting with protein hinge regions compared to its 1H-indazole counterpart [2].

This application note provides a highly optimized, self-validating protocol for the N-sulfonylation of primary and secondary amines using 2-methyl-2H-indazole-3-sulfonyl chloride (CAS: 2137885-71-1) [5]. By understanding the kinetic and thermodynamic drivers of this reaction, researchers can minimize side products (such as di-sulfonylation or sulfonyl chloride hydrolysis) and maximize isolated yields.

Mechanistic Causality & Reaction Dynamics

To ensure a robust reaction, it is critical to understand the causality behind the reagent choices. Mechanistically, the reaction proceeds via the nucleophilic attack of the amine's lone pair on the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride [3]. This forms a transient, high-energy zwitterionic tetrahedral intermediate.

The collapse of this intermediate expels a chloride anion, generating a protonated sulfonamide. To drive the reaction forward and prevent the liberated hydrogen chloride (HCl) from protonating unreacted starting amine (which would render it non-nucleophilic), a stoichiometric excess of a non-nucleophilic base is strictly required [4].

Mechanism A Amine Nucleophile (R-NH2) C Zwitterionic Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Methyl-2H-indazole- 3-sulfonyl chloride B->C Nucleophilic Attack D Base (DIPEA) Proton Abstraction C->D HCl Elimination E Target Sulfonamide Product D->E Product Formation F DIPEA·HCl Salt (Water Soluble) D->F Salt Precipitation

Mechanistic pathway of N-sulfonylation highlighting nucleophilic attack and HCl scavenging.

Optimization of Reaction Conditions

The efficiency of N-sulfonylation is heavily dependent on the steric and electronic nature of the amine. Table 1 summarizes the optimized parameters based on substrate class.

Table 1: Reaction Condition Optimization based on Amine Nucleophilicity

Amine Substrate TypeRecommended BaseSolvent SystemTemp ProfileMechanistic Rationale
Primary Aliphatic TEA (1.5 eq)Anhydrous DCM0 °C to RTHigh nucleophilicity requires strict temperature control to prevent di-sulfonylation.
Secondary Aliphatic DIPEA (2.0 eq)Anhydrous DCM0 °C to RTThe steric bulk of DIPEA prevents competitive sulfonylation of the base itself.
Aromatic (Anilines) Pyridine (3.0 eq)Pyridine / DCMRT to 40 °CPoor nucleophilicity requires a catalytic nucleophilic base to form a highly reactive sulfonylpyridinium intermediate.
Sterically Hindered LiHMDS (1.1 eq)Anhydrous THF-78 °C to RTRequires pre-deprotonation to generate a highly reactive amide anion prior to electrophile addition.

Experimental Protocol: Standard N-Sulfonylation

The following procedure is optimized for the coupling of 2-methyl-2H-indazole-3-sulfonyl chloride with a standard primary or secondary aliphatic amine on a 1.0 mmol scale.

Step 1: Preparation of the Amine Solution
  • Action: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Causality: Anhydrous conditions are non-negotiable. Adventitious water will act as a competing nucleophile, irreversibly hydrolyzing the valuable sulfonyl chloride into 2-methyl-2H-indazole-3-sulfonic acid, which cannot undergo further coupling.

Step 2: Base Addition and Temperature Equilibration
  • Action: Add N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 eq) to the solution. Purge the flask with inert gas (Nitrogen or Argon) and cool the mixture to 0 °C using an ice-water bath.

  • Causality: DIPEA is chosen over Triethylamine (TEA) for secondary amines due to its superior steric hindrance, which prevents it from forming stable sulfonated adducts. Cooling to 0 °C controls the highly exothermic nature of the subsequent nucleophilic attack.

Step 3: Electrophile Addition
  • Action: Dissolve 2-methyl-2H-indazole-3-sulfonyl chloride (253 mg, 1.1 mmol, 1.1 eq) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This kinetic control minimizes the risk of di-sulfonylation (where the newly formed sulfonamide acts as a nucleophile to attack a second molecule of sulfonyl chloride).

Step 4: Reaction Maturation & Self-Validation
  • Action: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (RT). Stir for an additional 2–4 hours.

  • Self-Validating Observation: As the reaction progresses, the solution will often become cloudy. This is the precipitation of the DIPEA·HCl salt, which serves as a visual confirmation that HCl elimination (and thus product formation) is occurring.

  • Analytical Monitoring: Monitor via TLC (typically 1:1 Hexanes/Ethyl Acetate). The indazole core is highly UV-active at 254 nm. LC-MS validation should show the [M+H]+ peak of the target sulfonamide. Note: Unreacted sulfonyl chloride will appear on LC-MS as the sulfonic acid ( [M+H]+=213 ) due to hydrolysis in the LC aqueous mobile phase.

Step 5: Quenching and Aqueous Workup
  • Action: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×10 mL).

  • Action: Wash the combined organic layers with 1N HCl (5 mL) followed by brine (10 mL).

  • Causality: The NH4​Cl quench neutralizes any remaining reactive species. The mild 1N HCl wash is a critical purification step: it protonates and removes excess DIPEA and any unreacted starting aliphatic amine into the aqueous layer, significantly simplifying downstream chromatography.

Step 6: Isolation and Purification
  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 2-methyl-2H-indazole-3-sulfonamide.

Workflow S1 Reagent Setup Anhydrous DCM, 0 °C S2 Slow Addition Sulfonyl Chloride S1->S2 S3 Reaction Monitoring TLC / LC-MS S2->S3 S4 Aqueous Quench NH4Cl or Brine S3->S4 S5 Phase Extraction Organic Layer S4->S5 S6 Purification Chromatography S5->S6

Step-by-step experimental workflow for synthesizing 2-methyl-2H-indazole sulfonamides.

References

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review International Journal of Scientific Development and Research (IJSDR)[Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions RSC Advances / ResearchGate[Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition Ultrasonics Sonochemistry / ResearchGate[Link]

Application

Protecting Group Strategies for the 2-Methyl-2H-Indazole Core: A Detailed Guide for Researchers

The 2-methyl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis and functionalization often necessitate the strate...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-methyl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis and functionalization often necessitate the strategic use of protecting groups to ensure regioselectivity and compatibility with various reaction conditions. This guide provides an in-depth analysis of protecting group strategies for the 2-methyl-2H-indazole core, offering detailed application notes, protocols, and the rationale behind experimental choices for researchers, scientists, and drug development professionals.

Introduction to the 2-Methyl-2H-Indazole System

Indazoles exist as two principal tautomers: 1H- and 2H-indazoles. The 1H-tautomer is generally more stable.[1] Direct alkylation of the indazole ring often leads to a mixture of N-1 and N-2 substituted products, with the N-1 alkylated product being the thermodynamically favored one and the N-2 product favored under kinetic control.[2][3] For the synthesis of 2-substituted indazoles, such as the 2-methyl-2H-indazole core, regioselective protection of the N-2 position is a critical step. This guide will focus on key protecting groups that enable such transformations.

Key Protecting Groups for the N-2 Position

The selection of an appropriate protecting group is contingent upon its stability to subsequent reaction conditions and the ease of its selective removal. For the 2-methyl-2H-indazole core, the following protecting groups have proven to be particularly effective:

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): A versatile and robust protecting group that allows for regioselective N-2 protection and subsequent C-3 functionalization.

  • tert-Butoxycarbonyl (Boc): A widely used protecting group, particularly valuable for its acid-lability, offering an orthogonal deprotection strategy to other groups.

  • p-Methoxybenzyl (PMB): This group can be introduced under standard conditions and cleaved oxidatively, providing another layer of selective deprotection.

The SEM Group: A Director of Regioselectivity

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful tool for the regioselective protection of the N-2 position of indazoles.[1][4] Its introduction not only protects the nitrogen but also facilitates the regioselective lithiation at the C-3 position, opening avenues for diverse functionalization.[1][4]

Application Notes:

The use of a hindered tertiary amine base, such as dicyclohexylmethylamine, is crucial for achieving high regioselectivity for N-2 protection.[1] This is because less hindered amines like triethylamine can react with SEM-Cl at a competitive rate.[1] The SEM group is stable under a wide array of reaction conditions, yet it can be readily removed under either acidic or basic conditions.[1][4]

Visualization of SEM Protection and Deprotection

SEM_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Indazole 2-Methyl-1H-indazole SEM_Cl SEM-Cl Dicyclohexylmethylamine, THF Indazole->SEM_Cl Protection N2_SEM_Indazole 2-Methyl-2-SEM-2H-indazole SEM_Cl->N2_SEM_Indazole N2_SEM_Indazole_deprotect 2-Methyl-2-SEM-2H-indazole Deprotection_Conditions TBAF, THF (Basic) or Aq. HCl, EtOH (Acidic) N2_SEM_Indazole_deprotect->Deprotection_Conditions Deprotection Deprotected_Indazole 2-Methyl-2H-indazole Deprotection_Conditions->Deprotected_Indazole

Caption: Workflow for SEM protection and deprotection of the 2-methyl-2H-indazole core.

Experimental Protocols:

Protocol 1: Regioselective N-2 Protection with SEM-Cl [1]

  • To a solution of 2-methyl-1H-indazole (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried flask under a nitrogen atmosphere, add dicyclohexylmethylamine (1.2 mmol, 1.2 equiv).

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the mixture at room temperature for 3 hours.

  • Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the N-2 SEM-protected 2-methyl-2H-indazole.

Protocol 2: Deprotection of the SEM Group [1]

  • Basic Conditions:

    • Dissolve the N-2 SEM-protected 2-methyl-2H-indazole (1.0 mmol) in THF (10 mL).

    • Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mmol, 1.5 equiv).

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Acidic Conditions:

    • Dissolve the N-2 SEM-protected 2-methyl-2H-indazole (1.0 mmol) in ethanol (10 mL).

    • Add aqueous HCl (e.g., 1 M) and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

    • Work up as described for the basic deprotection.

Protecting GroupProtection ConditionsDeprotection ConditionsYield (%)Reference
SEM SEM-Cl, dicyclohexylmethylamine, THF, rt, 3hTBAF, THF, reflux98[1]
Aq. HCl, EtOH, reflux94[1]

The Boc Group: An Acid-Labile Alternative

The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, primarily due to its facile removal under acidic conditions.[5] While less common for directing C-3 functionalization in indazoles compared to the SEM group, it provides a valuable orthogonal protection strategy.

Application Notes:

Boc protection of indazoles typically proceeds under standard conditions using di-tert-butyl dicarbonate (Boc₂O) and a base. For deprotection, while strong acids like trifluoroacetic acid (TFA) are commonly used, milder basic conditions have also been developed for certain N-Boc protected heterocycles, including indazoles.[6][7][8] This can be particularly useful when other acid-sensitive functional groups are present in the molecule.[8]

Visualization of Boc Protection and Deprotection

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Indazole 2-Methyl-1H-indazole Boc2O Boc₂O, Base (e.g., DMAP, Et₃N) Indazole->Boc2O Protection N_Boc_Indazole 2-Methyl-N-Boc-2H-indazole Boc2O->N_Boc_Indazole N_Boc_Indazole_deprotect 2-Methyl-N-Boc-2H-indazole Deprotection_Conditions TFA, DCM (Acidic) or NaOMe, MeOH (Basic) N_Boc_Indazole_deprotect->Deprotection_Conditions Deprotection Deprotected_Indazole 2-Methyl-2H-indazole Deprotection_Conditions->Deprotected_Indazole PMB_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Indazole 2-Methyl-1H-indazole PMB_Cl PMB-Cl, Base (e.g., NaH, Cs₂CO₃) Indazole->PMB_Cl Protection N_PMB_Indazole 2-Methyl-N-PMB-2H-indazole PMB_Cl->N_PMB_Indazole N_PMB_Indazole_deprotect 2-Methyl-N-PMB-2H-indazole Deprotection_Conditions DDQ, CH₂Cl₂/H₂O (Oxidative) N_PMB_Indazole_deprotect->Deprotection_Conditions Deprotection Deprotected_Indazole 2-Methyl-2H-indazole Deprotection_Conditions->Deprotected_Indazole

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2H-indazole-3-sulfonyl Chloride

Welcome to the technical support center for the synthesis and optimization of 2-methyl-2H-indazole-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-methyl-2H-indazole-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction

2-Methyl-2H-indazole-3-sulfonyl chloride is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds.[1][2] The successful and efficient synthesis of this reagent is paramount for downstream applications. This guide will address common challenges and provide optimized protocols to streamline your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors, from incomplete reactions to product degradation.[3] A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Chlorination of the Sulfonic Acid Precursor: The conversion of the corresponding sulfonic acid to the sulfonyl chloride is a critical step.

    • Insight: The choice and excess of the chlorinating agent are paramount. Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride are common reagents.[4][5] Thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely used and effective choice.[5][6]

    • Actionable Advice:

      • Ensure your 2-methyl-2H-indazole-3-sulfonic acid starting material is completely dry. Moisture will consume the chlorinating agent.

      • Use a significant excess of thionyl chloride (typically 3-5 equivalents) to drive the reaction to completion.

      • The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.

  • Hydrolysis of the Sulfonyl Chloride: Aryl sulfonyl chlorides are susceptible to hydrolysis, which can significantly reduce the isolated yield.[3][7]

    • Insight: Exposure to water during the workup or purification is a primary cause of yield loss. The stability of the sulfonyl chloride is also a factor.[3]

    • Actionable Advice:

      • Perform the aqueous workup quickly and at low temperatures (ice bath) to minimize the rate of hydrolysis.[7]

      • Use anhydrous solvents for extraction (e.g., dichloromethane, ethyl acetate) and ensure your drying agent (e.g., MgSO₄, Na₂SO₄) is fresh and used in sufficient quantity.

      • If possible, avoid aqueous workups altogether. Quenching the reaction by pouring it onto crushed ice and rapidly filtering the precipitated product can be an effective strategy.[8]

  • Side Reactions: The formation of byproducts can consume starting material and complicate purification.

    • Insight: For syntheses proceeding via chlorosulfonation of 2-methyl-2H-indazole, the formation of diaryl sulfones is a common side reaction.[3]

    • Actionable Advice:

      • When performing a chlorosulfonation, add the 2-methyl-2H-indazole to an excess of chlorosulfonic acid, not the other way around. This maintains a high concentration of the chlorinating agent and minimizes sulfone formation.[3]

      • Carefully control the reaction temperature. Elevated temperatures can promote side reactions.[3]

Question 2: I'm observing significant impurity in my final product. How can I improve the purity?

Product purity is critical for subsequent reactions. Impurities often arise from side reactions or incomplete conversion.

Possible Impurities & Purification Strategies:

  • Starting Sulfonic Acid: The most common impurity is the unreacted 2-methyl-2H-indazole-3-sulfonic acid.

    • Insight: This indicates an incomplete chlorination reaction.

    • Actionable Advice:

      • Increase the equivalents of the chlorinating agent and/or the reaction time.

      • For purification, a carefully executed aqueous wash can remove the water-soluble sulfonic acid. However, this must be done quickly to avoid hydrolysis of the desired sulfonyl chloride.[9]

  • Diaryl Sulfone: As mentioned previously, this is a common byproduct in chlorosulfonation reactions.

    • Insight: This byproduct is generally less polar than the sulfonyl chloride.

    • Actionable Advice:

      • Recrystallization is often an effective method for removing sulfone impurities. Suitable solvents include a mixture of hexanes and ethyl acetate or toluene.

      • Flash column chromatography can also be employed, though some sulfonyl chlorides may be unstable on silica gel.[10] A rapid purification is recommended.

  • Hydrolyzed Product (Sulfonic Acid): If the product is exposed to moisture for extended periods, it will revert to the sulfonic acid.

    • Insight: This is often observed if the product is stored improperly or if the workup is prolonged.

    • Actionable Advice:

      • Store the purified 2-methyl-2H-indazole-3-sulfonyl chloride under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).[11]

      • If significant hydrolysis has occurred, it may be necessary to re-subject the material to the chlorination conditions.

Question 3: The workup of my reaction is difficult, often forming an emulsion. What can I do?

Emulsions can make phase separation challenging and lead to product loss.

Causes & Solutions for Emulsion Formation:

  • Insight: Emulsions are common when there are fine solid particles or amphiphilic molecules at the interface of the organic and aqueous layers.

  • Actionable Advice:

    • Addition of brine (saturated aqueous NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[3]

    • Filtering the entire biphasic mixture through a pad of celite can sometimes help to remove the particulate matter that stabilizes the emulsion.

    • Allowing the mixture to stand for an extended period, or gentle centrifugation if the scale allows, can also facilitate phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-methyl-2H-indazole-3-sulfonyl chloride?

The most direct route involves the chlorination of 2-methyl-2H-indazole-3-sulfonic acid. The sulfonic acid itself can be prepared from 2-methyl-2H-indazole. Alternative, though less direct, methods for synthesizing aryl sulfonyl chlorides in general include the Sandmeyer reaction of an appropriate amino-indazole and the oxidative chlorination of a corresponding thiol.[4][5]

Q2: What are the key safety precautions when working with chlorinating agents like thionyl chloride and chlorosulfonic acid?

These reagents are highly corrosive and react violently with water.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quench excess chlorinating agents slowly and carefully, typically by adding them to a large amount of ice water or a stirred, cooled basic solution.

Q3: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (the sulfonic acid) and the appearance of the product. The sulfonyl chloride will be significantly less polar than the sulfonic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after quenching and workup) and analyzing it by ¹H NMR can provide a clear picture of the conversion.

Q4: What are the best analytical techniques to confirm the identity and purity of the final product?

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the structure of the 2-methyl-2H-indazole-3-sulfonyl chloride.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of characteristic stretches for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) can be observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.[12]

Optimized Protocol: Synthesis of 2-Methyl-2H-indazole-3-sulfonyl Chloride from 2-Methyl-2H-indazole-3-sulfonic acid

This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Methyl-2H-indazole-3-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methyl-2H-indazole-3-sulfonic acid (1.0 eq).

  • Add anhydrous DCM to form a slurry.

  • Carefully add thionyl chloride (3.0-5.0 eq) to the slurry at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with cold, dilute aqueous sodium bicarbonate solution, water, and brine. Perform these washes quickly to minimize hydrolysis.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-methyl-2H-indazole-3-sulfonyl chloride.

  • Purify the crude product by recrystallization if necessary.

ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Effective and readily available.
Catalyst N,N-Dimethylformamide (DMF)Accelerates the reaction via formation of the Vilsmeier reagent.
Solvent Anhydrous Dichloromethane (DCM)Inert and allows for easy removal post-reaction.
Temperature RefluxDrives the reaction to completion in a reasonable timeframe.
Workup Quenching on iceRapidly neutralizes excess reagents and minimizes hydrolysis.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 2-Methyl-2H-indazole- 3-sulfonic acid Reaction Chlorination (Reflux) Start->Reaction Reagents SOCl₂ (cat. DMF) DCM Reagents->Reaction Workup Aqueous Workup (Quench on ice) Reaction->Workup Cool to RT Extraction Extraction (DCM) Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Dry & Concentrate Product 2-Methyl-2H-indazole- 3-sulfonyl chloride Purification->Product

Caption: General workflow for the synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Organic Chemistry Portal.
  • LookChem.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Supporting Information for "Selective Late-Stage Sulfonyl Chloride Formation
  • Cernak, T. A., et al. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 18(15), 3646–3649.
  • Klinkebiel, A., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
  • Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804.
  • Organic Chemistry Portal.
  • Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Bio, M. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Royal Society of Chemistry.
  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl.
  • Al-Warhi, T., et al. (2024).
  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19358-19382.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18403-18407.
  • Benchchem.

Sources

Optimization

Technical Support Center: 2-Methyl-2H-indazole-3-sulfonyl Chloride Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride . This guide is designed for process chemists and drug development professionals facing challenges with regio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride . This guide is designed for process chemists and drug development professionals facing challenges with regioselectivity, exotherm control, and product isolation during the synthesis of this highly reactive electrophilic building block.

By understanding the thermodynamic and kinetic principles governing the indazole core, you can avoid common scale-up pitfalls such as hydrolysis, isomer contamination, and runaway reactions.

Synthesis Pathway & Scale-Up Bottlenecks

The synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride involves two critical phases: the regioselective N-methylation of 1H-indazole and the subsequent electrophilic chlorosulfonation at the C3 position.

SynthesisPathway A 1H-Indazole (Starting Material) B Methylation (MeI or Me2SO4) A->B C1 1-Methyl-1H-indazole (Thermodynamic Byproduct) B->C1 N1-Alkylation C2 2-Methyl-2H-indazole (Kinetic/Target Intermediate) B->C2 N2-Alkylation D Chlorosulfonation (ClSO3H, 50-80 °C) C2->D Electrophilic Substitution at C3 E 2-Methyl-2H-indazole- 3-sulfonyl chloride (Target Product) D->E Careful Aqueous Quench (<5 °C)

Fig 1: Reaction workflow and scale-up pain points for 2-methyl-2H-indazole-3-sulfonyl chloride.

The Causality of Regioselectivity

N-Methylation: 1-Methyl-1H-indazole is thermodynamically more stable than 2-methyl-2H-indazole by approximately 3.2–3.6 kcal/mol[1]. Standard basic methylation conditions will yield a mixture heavily favoring the N1 isomer. To obtain the N2 isomer at scale, one must either rely on kinetic control (e.g., using trimethyloxonium tetrafluoroborate) or perform a rigorous physical separation (fractional crystallization/distillation) of the isomers.

Chlorosulfonation: The 2H-indazole system possesses a quinonoid structure where the N2 atom holds a pyridine-like lone pair. This electron distribution makes the C3 position highly nucleophilic and the primary site for electrophilic substitution[1]. Direct chlorosulfonation with excess chlorosulfonic acid (ClSO₃H) at elevated temperatures (50–80 °C) successfully installs the sulfonyl chloride group[2].

Process Optimization Data

To minimize the formation of C5-sulfonated byproducts and prevent the hydrolysis of the final product, the chlorosulfonation parameters must be strictly controlled. The table below summarizes the causality between reaction conditions and product integrity.

Temperature (°C)ClSO₃H (Equiv)Reaction Time (h)C3-Regioselectivity (%)Isolated Yield (%)Hydrolysis Byproduct (%)
255.024>9545<5
605.012>9582<5
8010.01285 (C5 byproduct)6515

Note: Pushing the temperature to 80 °C with massive excesses of ClSO₃H degrades regioselectivity and increases the risk of product hydrolysis during the aqueous quench due to the larger exotherm.

Scale-Up Methodology: C3-Chlorosulfonation

This protocol utilizes a self-validating, two-stage chlorosulfonation approach. By using a moderate excess of ClSO₃H followed by thionyl chloride (SOCl₂), we ensure complete conversion of the intermediate sulfonic acid to the sulfonyl chloride without requiring dangerous temperatures[3].

Step-by-Step Protocol:

  • Preparation: Charge a dry, glass-lined reactor with 2-methyl-2H-indazole (1.0 equiv) and cool the system to 0 °C under a nitrogen atmosphere.

  • Electrophilic Addition: Slowly add chlorosulfonic acid (5.0 equiv) dropwise.

    • Causality: The initial protonation of the indazole ring is highly exothermic. Dropwise addition controls the exotherm and the subsequent release of HCl gas, preventing substrate charring.

  • Heating & Sulfonation: Gradually heat the reaction mixture to 60 °C and stir for 12 hours[2].

  • In-Process Control (IPC) Validation: Take a 10 µL reaction aliquot and quench it into 1 mL of ice-cold acetonitrile. Analyze via LCMS.

    • Self-Validating Check: The intermediate sulfonic acid will appear as a highly polar, early-eluting peak. Critical: Do not use methanol for this quench or as an LC mobile phase. Methanol will rapidly convert the sulfonyl chloride into a methyl sulfonate ester, giving a false [M+31]⁺ mass peak and invalidating your IPC.

  • Chlorination: If the IPC shows residual sulfonic acid, add thionyl chloride (SOCl₂, 2.0 equiv) and a catalytic amount of DMF[3]. Stir at 60 °C for an additional 4 hours to drive the conversion to the sulfonyl chloride.

  • Aqueous Quench: Cool the mixture to 10 °C. Transfer the mixture dropwise into a secondary reactor containing vigorously stirred ice-water (10 volumes relative to the starting material).

    • Causality: The internal temperature of the quench reactor must remain <5 °C . If the temperature spikes, the sulfonyl chloride will rapidly hydrolyze back into the water-soluble sulfonic acid, destroying your yield.

  • Isolation: Immediately filter the resulting precipitate, wash with ice-cold water (to remove residual acids), and dry under high vacuum at 30 °C to afford the target 2-methyl-2H-indazole-3-sulfonyl chloride.

Troubleshooting & FAQs

Q: Why is my isolated yield so low, and why do I see a massive baseline spot on my TLC? A: You are observing the hydrolysis of your sulfonyl chloride product back into the sulfonic acid. This is the most common failure point at scale. It occurs if the ice-water quench temperature exceeds 5 °C, or if the precipitated product is left suspended in the acidic aqueous phase for too long before filtration. Ensure rapid filtration and use strictly ice-cold water for washing.

Q: Can I purify the final sulfonyl chloride using silica gel chromatography? A: It is highly discouraged. Silica gel contains surface silanols and trapped moisture that readily hydrolyze moisture-sensitive sulfonyl chlorides during the run. Instead, purify the compound via crystallization from non-nucleophilic, anhydrous solvents like heptane or toluene. If chromatography is absolutely necessary for a small-scale batch, use deactivated silica and strictly anhydrous, non-nucleophilic eluents.

Q: I am trying to functionalize the C4 or C5 position instead. Will this method work? A: No. Because the N2 atom directs electrophilic aromatic substitution almost exclusively to the C3 position[1], you cannot use direct chlorosulfonation for C4/C5 functionalization. To target those positions, you must utilize a late-stage diversification strategy, such as regioselective C–H functionalization or nucleophilic aromatic substitution on a pre-functionalized (e.g., halogenated) indazole core[4].

Q: My LCMS shows a mass corresponding to [M+31]⁺ instead of the expected sulfonyl chloride mass. Did the reaction fail? A: The reaction likely succeeded, but your analytical method failed. The [M+31]⁺ peak corresponds to the methyl sulfonate ester. This artifact forms instantaneously when a highly reactive sulfonyl chloride is dissolved in methanol. Always use aprotic solvents (such as acetonitrile) when preparing samples of sulfonyl chlorides for mass spectrometry.

References

  • Macrolides. NL1030713C2 - Google Patents.
  • Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles. Organic Letters, American Chemical Society. Available at:[Link]

  • Gabanergic modulators. EP1656353B1 - Google Patents.

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 2-methyl-2H-indazole-3-sulfonyl chloride Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-methyl-2H-indazole-3-sulfonyl chloride. As a key building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-methyl-2H-indazole-3-sulfonyl chloride. As a key building block in medicinal chemistry and drug development, the purity of this reagent is paramount. However, its synthesis, typically involving potent reagents like chlorosulfonic acid, is often accompanied by the formation of closely related byproducts that can complicate downstream applications and compromise yields.

This guide is structured from our field-proven experience to help you navigate these challenges. We will move beyond simple procedural steps to explain the underlying chemical causality behind byproduct formation and provide robust, self-validating protocols for their identification and mitigation. Our goal is to empower you to not only troubleshoot your current reactions but also to design more efficient and cleaner syntheses in the future.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-methyl-2H-indazole-3-sulfonyl chloride. Each entry is designed to help you rapidly diagnose and resolve specific experimental problems.

Q1: My reaction yield is consistently low, and I'm isolating a significant, highly polar, water-soluble compound. What is it and how can I prevent its formation?

  • Causality: The most probable culprit is the hydrolysis of your target sulfonyl chloride. Sulfonyl chlorides are potent electrophiles, and the sulfur atom is highly susceptible to nucleophilic attack by water.[1][2] This reaction is often unavoidable during aqueous workup procedures and can be exacerbated by atmospheric moisture if the reaction is not performed under strictly anhydrous conditions. The product of this hydrolysis is the corresponding 2-methyl-2H-indazole-3-sulfonic acid, which is significantly more polar and often water-soluble, leading to its loss in the aqueous phase during extraction and a corresponding drop in the isolated yield of the desired product.

  • Resolution:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Controlled Workup: The workup is the most critical step. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring, rather than adding water to the reaction mixture.[3] This helps to dissipate the heat from the exothermic quenching of excess chlorosulfonic acid and minimizes the contact time between the sulfonyl chloride and water.

    • Non-Aqueous Extraction: Immediately following the quench, extract the product into a non-polar organic solvent like dichloromethane or diethyl ether. Minimize the time the organic layer is in contact with the aqueous phase.

    • Confirmation: To confirm the presence of the sulfonic acid in your aqueous layer, you can acidify a sample and analyze it via HPLC or LC-MS. The sulfonic acid will have a molecular weight 18.02 Da lower (due to the loss of HCl and addition of H₂O) than the starting sulfonyl chloride.

Q2: My NMR and HPLC analyses show two or more distinct peaks with identical mass-to-charge ratios in the mass spectrum. What are these byproducts?

  • Causality: The presence of multiple products with the same mass strongly suggests the formation of positional isomers. While the C3 position of the 2-methyl-2H-indazole ring is the target for sulfonylation, electrophilic substitution can also occur at other positions on the benzene ring, most commonly the C5 and C7 positions.[4][5] This is governed by the directing effects of the fused pyrazole ring and the N-methyl group. The exact ratio of these isomers depends on reaction conditions such as temperature and the specific sulfonating agent used.

  • Resolution:

    • Spectroscopic Analysis: Distinguishing between these isomers requires careful analysis of ¹H NMR and potentially 2D NMR (NOESY, HMBC) spectra.

      • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For the desired 3-sulfonylated product, you would expect to see four distinct protons on the benzene ring. Isomers will exhibit different splitting patterns.

      • NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can confirm the regiochemistry. For the 3-sulfonylated product, no NOE correlation is expected between the N-methyl protons and any proton on the benzene portion of the molecule. For a C7-sulfonylated isomer, an NOE would be observed between the N-methyl group and the proton at the C6 position.

    • Chromatographic Separation: These isomers can often be separated using flash column chromatography on silica gel, although it may require careful solvent system optimization. An HPLC method with a high-resolution column is essential for baseline separation and quantification.

    • Reaction Control: Lowering the reaction temperature can sometimes increase the regioselectivity of the sulfonylation, favoring the thermodynamically preferred product.

Q3: I've isolated a non-polar, high-molecular-weight byproduct that is difficult to separate from my product. What is its likely identity?

  • Causality: This is a classic sign of sulfone formation.[2] Sulfones are formed when the desired sulfonyl chloride (or the intermediate sulfonic acid) acts as an electrophile and reacts with another molecule of the 2-methyl-2H-indazole starting material. This side reaction is more prevalent when the reaction is heated or when there is a high local concentration of the starting material. The resulting sulfone byproduct is typically non-polar and may have similar chromatographic behavior to the desired product, making purification challenging.

  • Resolution:

    • Control Stoichiometry and Addition: Use a slight excess of the chlorosulfonic acid.[3] More importantly, add the 2-methyl-2H-indazole starting material slowly to the cooled chlorosulfonic acid. This maintains a low concentration of the nucleophilic indazole and minimizes the chance of it reacting with the already-formed product.

    • Temperature Management: Keep the reaction temperature as low as possible while still allowing the reaction to proceed to completion. Avoid prolonged heating.

    • Identification: The sulfone byproduct will have a significantly higher molecular weight. This can be easily confirmed by mass spectrometry. Its structure can be confirmed by NMR, where you will see signals corresponding to two distinct indazole units.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-methyl-2H-indazole-3-sulfonyl chloride and what are its critical parameters?

The most direct method is the electrophilic chlorosulfonation of 2-methyl-2H-indazole using chlorosulfonic acid.[6]

  • Critical Parameters:

    • Reagent Quality: Chlorosulfonic acid should be fresh and colorless. A yellow or brown color indicates decomposition, which can lead to more side reactions.

    • Stoichiometry: An excess of chlorosulfonic acid (typically 2-5 equivalents) is used to act as both the reagent and the solvent.[7]

    • Temperature Control: The addition of the indazole to the chlorosulfonic acid must be done at a low temperature (0-5 °C) to control the exothermic reaction.[2][3] After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.

    • Reaction Monitoring: Progress should be monitored by a method like TLC or HPLC by quenching a small aliquot of the reaction mixture on ice and extracting it.

    • Workup: As detailed in Troubleshooting Q1, a rapid quench onto ice followed by immediate extraction is crucial to prevent hydrolysis.[3]

Q2: How can I definitively distinguish between the desired 3-sulfonyl chloride and other positional isomers using spectroscopy?

A combination of Mass Spectrometry and NMR is required. While MS will confirm they are isomers (same MW), NMR provides the structural proof. The key is the analysis of the aromatic protons in the ¹H NMR spectrum.

CompoundExpected Aromatic Proton Signals (Approx. δ, Coupling)Key Differentiator
2-methyl-2H-indazole-3-sulfonyl chloride 4 distinct signals, likely complex multiplets or doublets/triplets, spanning the aromatic region.The C-H proton at position 4 will be a doublet coupled to the C-H at position 5.
2-methyl-2H-indazole-5-sulfonyl chloride 3 distinct signals. One proton will appear as a singlet or a narrowly split doublet (at C4).The presence of a proton signal with very small or no ortho coupling is indicative of substitution at C5.
2-methyl-2H-indazole-7-sulfonyl chloride 3 distinct signals. The proton at C6 will likely be a triplet coupled to protons at C5 and C4.A NOESY experiment showing a correlation between the N-CH₃ protons and an aromatic proton confirms the C7 substitution.

Q3: What are the best practices for the workup and purification of 2-methyl-2H-indazole-3-sulfonyl chloride?

  • Workup:

    • Cool the completed reaction mixture to room temperature.

    • In a separate, large flask, prepare a slurry of crushed ice and water.

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. The sulfonyl chloride should precipitate as a solid.[3]

    • If it precipitates, filter the solid quickly and wash it thoroughly with cold water to remove residual acids. Do not allow the solid to sit in the aqueous filtrate for an extended period.

    • If it does not precipitate, immediately extract the cold aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with cold brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification:

    • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) can be effective.

    • Flash Chromatography: For mixtures containing isomers or sulfones, silica gel chromatography is necessary. Use a non-protic eluent system and run the column relatively quickly to minimize contact time with the silica, which can promote hydrolysis.

Section 3: Analytical Protocols & Data

Protocol: HPLC-MS Analysis of a Crude Reaction Mixture

This protocol is designed to identify the main product and key byproducts in a single run.

  • Sample Preparation: Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by adding it to 10 mL of an ice-cold acetonitrile/water (1:1) mixture.

  • Dilution: Dilute the quenched sample 100-fold with acetonitrile/water (1:1).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100-800 m/z.

  • Data Analysis:

    • The sulfonic acid byproduct will elute earliest due to its high polarity.

    • The sulfonyl chloride isomers will elute later and may be closely spaced.

    • The sulfone byproduct will elute last due to its higher molecular weight and non-polar character.

    • Confirm the identity of each peak by its mass-to-charge ratio.

Table: Comparative Spectroscopic Data for Product and Byproducts
CompoundMolecular FormulaMonoisotopic Mass (Da)[8][9]Expected ¹H NMR (N-CH₃, ppm)Key Mass Spec Fragment
2-methyl-2H-indazole-3-sulfonyl chloride C₈H₇ClN₂O₂S229.9917~4.1-4.3[M-Cl]⁺, [M-SO₂]⁺
2-methyl-2H-indazole-3-sulfonic acid C₈H₈N₂O₃S212.0256~4.1-4.3[M-OH]⁺, [M-SO₃H]⁺
Isomeric Sulfonyl Chlorides (e.g., C5, C7) C₈H₇ClN₂O₂S229.9917~4.1-4.3[M-Cl]⁺, [M-SO₂]⁺
Sulfone Byproduct C₁₆H₁₄N₄O₂S326.0837Two distinct N-CH₃ signals[M+H]⁺ at 327.0916

Section 4: Visual Guides

Diagram 1: Primary Reaction and Hydrolysis Pathway

reaction_pathway Start 2-methyl-2H-indazole Reagent + Chlorosulfonic Acid (Anhydrous Conditions) Start->Reagent Product 2-methyl-2H-indazole-3-sulfonyl chloride (Desired Product) Reagent->Product  Desired Pathway   Byproduct 2-methyl-2H-indazole-3-sulfonic acid (Hydrolysis Byproduct) Product->Byproduct + H₂O (Workup/Moisture)

Caption: Formation of the desired sulfonyl chloride and its hydrolysis to the sulfonic acid byproduct.

Diagram 2: Troubleshooting Workflow for Unknown Peaks

troubleshooting_workflow Start Unexpected Peak in HPLC/LC-MS Analysis CheckMS Check Mass Spectrum (m/z) Start->CheckMS MassSame m/z = Product MW? CheckMS->MassSame  Yes MassHigher m/z > Product MW? CheckMS->MassHigher  No MassSame->MassHigher No Isomer Likely Positional Isomer (e.g., C5, C7) MassSame->Isomer Yes MassLower m/z < Product MW? MassHigher->MassLower No Sulfone Likely Sulfone Byproduct MassHigher->Sulfone Yes Hydrolysis Likely Hydrolysis Product (Sulfonic Acid) MassLower->Hydrolysis Yes Other Other Impurity or Decomposition Product MassLower->Other No ActionIsomer Action: Perform 1D/2D NMR for structural confirmation. Isomer->ActionIsomer ActionSulfone Action: Confirm MW matches C₁₆H₁₄N₄O₂S. Sulfone->ActionSulfone ActionHydrolysis Action: Confirm MW matches C₈H₈N₂O₃S. Hydrolysis->ActionHydrolysis

Caption: A logical workflow for identifying unknown byproducts based on mass spectrometry data.

References

  • Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Naaz, F., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S).
  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
  • PubChemLite. (n.d.). 2-methyl-2h-indazole-3-carboxylic acid (C9H8N2O2).
  • Mahanty, K., & Maiti, D. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications.
  • MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • Aouad, M. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • ResearchGate. (n.d.). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile.
  • BenchChem. (n.d.). A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents.
  • NextSDS. (n.d.). 2-methyl-2H-indazole-3-sulfonyl chloride — Chemical Substance Information.
  • NextSDS. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride — Chemical Substance Information.

Sources

Optimization

regioselectivity issues in the functionalization of the 2-methyl-2H-indazole scaffold

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regioselectivity challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regioselectivity challenges associated with the 2-methyl-2H-indazole scaffold.

Unlike its 1H-isomer, the 2H-indazole system presents unique stereoelectronic hurdles. This guide bridges the gap between theoretical causality and bench-level execution, providing self-validating protocols to ensure your functionalization workflows succeed on the first attempt.

Module 1: Fundamental Scaffold Properties & Reactivity Profiles

Q: Why is 2-methyl-2H-indazole inherently more challenging to functionalize selectively compared to the 1-methyl-1H-indazole isomer?

A: The challenge is rooted in the thermodynamic penalty and altered electron distribution of the 2H-tautomer. 1-Methyl-1H-indazole is approximately 3.2 kcal/mol more stable than 2-methyl-2H-indazole 1. Because the N2 lone pair in the 2H-isomer is less available for aromatic delocalization, the molecule is highly polarized. This polarization directs electrophilic attack and metalation predominantly to the C3 position, but the high basicity can lead to competitive side reactions if conditions are not strictly controlled.

Table 1: Physicochemical Comparison of Indazole Isomers

Property1-Methyl-1H-Indazole2-Methyl-2H-IndazoleMechanistic Implication for 2H-Isomer
Dipole Moment 1.50 D3.40 DHigh polarity increases susceptibility to nucleophilic attack at C3.
Basicity ( pKa​ ) 0.421.72 – 2.02Stronger basicity requires non-nucleophilic bases to prevent N-coordination side-reactions.
Relative Stability Base state (0 kcal/mol)+3.2 kcal/molTends to undergo ring-opening under harsh basic conditions.

Module 2: Troubleshooting C3-Metalation & Electrophilic Trapping

Q: I am attempting a C3-lithiation of 2-methyl-2H-indazole using n-BuLi, but I am observing poor electrophile trapping and complex mixtures. How can I improve C3 regioselectivity?

A: The causality here lies in the nucleophilicity of n-BuLi. Strong nucleophilic bases can attack the highly polarized C=N bond of the 2H-indazole, leading to ring-opening or competitive deprotonation at the N-methyl group. To achieve strict kinetic control at the C3 position, you must switch to a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) 2.

Validated Protocol: Regioselective C3-Lithiation and Functionalization

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve 2-methyl-2H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes down the side of the flask.

    • Self-Validation Check: The solution should transition to a deep yellow/orange hue, indicating the successful formation of the C3-lithio species. If the solution turns dark red or brown, suspect localized warming or moisture contamination.

  • Aging: Stir at -78 °C for exactly 30 minutes to ensure complete deprotonation without degradation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., aldehydes, alkyl halides) dropwise. Stir for 1 hour at -78 °C, then allow it to slowly warm to room temperature.

  • Quench: Quench with saturated aqueous NH4​Cl to selectively protonate any unreacted organolithium species without hydrolyzing your product.

Module 3: Overcoming Regioselectivity Issues in C-H Activation

Q: During transition-metal catalyzed C-H functionalization, I am getting mixtures of C3 and C7 functionalized products. How do I lock the regioselectivity exclusively to C3?

A: The N2 atom in 2-methyl-2H-indazole acts as a weak directing group. In Rh(III)-catalyzed reactions, if the catalyst lacks sufficient electrophilicity, C7 activation can compete via a sterically driven pathway 3. To bypass this, utilize an Ag-catalyzed decarboxylative cross-coupling approach, which operates via a radical pathway that is highly selective for the electron-deficient C3 position 4.

Validated Protocol: Ag-Catalyzed Decarboxylative C3-Acylation

  • Reagent Assembly: In a reaction vial, combine 2-methyl-2H-indazole (0.10 mmol), the desired α -keto acid (0.30 mmol), and AgNO3​ (20 mol %).

  • Solvent System: Add an Acetone/Water mixture (v/v = 1:1, 0.05 M).

    • Causality: The biphasic-like nature of this solvent system stabilizes the transient silver-acyl species while ensuring the solubility of both the organic indazole substrate and the inorganic oxidant.

  • Oxidant Addition: Add Na2​S2​O8​ (3.0 equiv) in one portion.

    • Self-Validation Check: The evolution of CO2​ gas (mild bubbling) upon addition confirms the generation of the acyl radical.

  • Reaction: Stir at ambient temperature under an Argon atmosphere for 12 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The C3-acylated product typically exhibits a bright blue fluorescence under 254 nm UV light.

Mechanistic_Pathways cluster_0 Base-Mediated Functionalization cluster_1 Radical C-H Activation Start 2-Methyl-2H-Indazole LDA LDA / THF (-78°C) Start->LDA Kinetic Control Ag_Cat AgNO3 / Na2S2O8 (rt) Start->Ag_Cat Radical Pathway C3_Li C3-Lithio Intermediate LDA->C3_Li Deprotonation C3_El C3-Electrophilic Trapping C3_Li->C3_El + Electrophile Acyl_Rad Acyl Radical Addition Ag_Cat->Acyl_Rad Decarboxylation C3_Acyl C3-Acylated Product Acyl_Rad->C3_Acyl Cross-Coupling

Mechanistic divergence in C3-regioselective functionalization of 2-methyl-2H-indazole.

Module 4: Late-Stage Diversification at C4 vs C7

Q: My C3 position is already blocked. I need to functionalize the C4 or C7 position of a heavily substituted 2-methyl-2H-indazole. How can I control C4 vs C7 metalation?

A: When C3 is blocked, the regioselectivity is dictated by the aggregation state of the base and steric accessibility. The C4 position is electronically favored due to the carbonyl-like nature of the C3-substituent, but it is sterically hindered. Using LDA in combination with anhydrous LiCl breaks up organolithium aggregates into highly reactive monomers, driving C4-deprotonation. Conversely, using n-BuLi flips the regioselectivity to favor the more sterically accessible C7-position 5.

Table 2: Base-Dependent Regioselectivity in Late-Stage Metalation

Base SystemAdditiveTarget PositionYield / SelectivityMechanistic Rationale
LDA LiClC4 68% (>20:1)LiCl disrupts LDA aggregates, allowing access to the electronically favored but hindered C4 site.
n-BuLi NoneC7 72% (Major)Steric bulk of the C3-substituent forces the nucleophilic base to the unhindered C7 site.

Validated Protocol: Divergent Chlorination at C4 or C7

  • For C4-Chlorination: Cool a solution of the C3-substituted 2-methyl-2H-indazole and anhydrous LiCl (2.0 equiv) in THF to -78 °C. Add LDA (1.5 equiv). Stir for 1 hour, then add hexachloroethane (1.5 equiv) as the electrophilic chlorinating agent.

  • For C7-Chlorination: Cool a solution of the substrate in THF to -78 °C. Add n-BuLi (1.5 equiv). Stir for 1 hour, then trap with hexachloroethane (1.5 equiv).

    • Self-Validation Check: Complete consumption of the starting material is critical here, as the Rf​ values of the C4/C7 chlorinated products and the starting material are nearly identical. Verify completion via LC-MS before quenching.

References

  • Title : Product Class 2: 1 H - and 2 H -Indazoles | Source : thieme-connect.de | URL : 1

  • Title : Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids | Source : Organic Letters (acs.org) | URL : 4

  • Title : Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles | Source : Organic Letters (acs.org) | URL : 5

  • Title : Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide | Source : The Journal of Organic Chemistry (acs.org) | URL : 3

  • Title : Convenient Method for the 3‐Functionalization of Isoindazoles | Source : Synthetic Communications (tandfonline.com) | URL : 2

Sources

Reference Data & Comparative Studies

Validation

in vitro and in vivo studies of 2-methyl-2H-indazole derivatives

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-Methyl-2H-Indazole Derivatives as Therapeutic Agents In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, prese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-Methyl-2H-Indazole Derivatives as Therapeutic Agents

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, present in numerous compounds with a wide array of biological activities.[1][2] Among its isomeric forms, the 2H-indazole tautomer, particularly N-substituted derivatives like 2-methyl-2H-indazoles, presents a unique profile. While the 1H-tautomer is generally more thermodynamically stable, 2H-indazoles possess a larger dipole moment, a property that can significantly influence molecular interactions and biological activity.[3] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 2-methyl-2H-indazole derivatives, focusing on their potential as anticancer agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Targeting the 2-Methyl-2H-Indazole Scaffold

The decision to focus on the 2-methyl-2H-indazole scaffold is driven by several key factors. The substitution at the N2 position can lead to distinct structure-activity relationships (SAR) compared to the more commonly studied 1H-isomers. This offers opportunities for novel intellectual property and potentially improved pharmacological profiles. Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, highlighting its clinical relevance in oncology.[4][5] The strategic placement of a methyl group at the N2 position can influence the molecule's conformation and its ability to fit into specific binding pockets of therapeutic targets like protein kinases.

Comparative In Vitro Efficacy of 2-Methyl-2H-Indazole Derivatives

The initial phase of drug discovery for novel chemical entities involves rigorous in vitro screening to determine their cytotoxic or cytostatic effects and to elucidate their mechanism of action.[6][7] This process allows for the efficient triaging of compounds before advancing to more complex and costly in vivo studies.[7]

Cytotoxicity and Antiproliferative Activity

A primary metric for evaluating anticancer compounds in vitro is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[6] A series of novel indazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5][8] Among them, a specific 2-substituted indazole derivative, designated as compound 2f , demonstrated potent growth inhibitory activity.[5][8]

Table 1: In Vitro Antiproliferative Activity of Compound 2f [5][8]

Cell LineCancer TypeIC₅₀ (µM)
4T1Breast Cancer0.23
A549Lung Cancer1.15
HCT116Colon Cancer0.44
PC-3Prostate Cancer0.87

The data clearly indicates that compound 2f exhibits sub-micromolar potency against breast and colon cancer cell lines, making it a promising candidate for further investigation. The choice of cell lines is critical; this panel represents diverse and common cancer types, providing an initial spectrum of the compound's activity.

Elucidating the Mechanism of Action

Beyond cytotoxicity, understanding how a compound works is crucial. Key mechanistic aspects to investigate include apoptosis induction, cell cycle arrest, and effects on cell migration and invasion.[9]

Apoptosis Induction: Compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was confirmed by observing an upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[5][8] Furthermore, treatment with 2f led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), events characteristic of the intrinsic apoptosis pathway.[5][8]

Cell Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays revealed that compound 2f could disrupt the migration and invasion of 4T1 cells.[5][8] This was associated with a reduction in the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for degrading the extracellular matrix, and an increase in its natural inhibitor, TIMP2.[5][8]

Many indazole derivatives exert their therapeutic effects by inhibiting protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[4][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Indazole 2-Methyl-2H-Indazole Derivative Indazole->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified kinase signaling pathway and potential inhibition by 2-methyl-2H-indazole derivatives.

In Vivo Efficacy and Preclinical Models

Promising in vitro results are the gateway to in vivo testing, which assesses a compound's efficacy, toxicity, and pharmacokinetics in a living organism.[11] The choice of animal model is a critical decision in preclinical development.[12][13]

Xenograft Models

A commonly used model is the cell line-derived xenograft (CDX), where human cancer cells are implanted into immunocompromised mice.[13] For the evaluation of compound 2f , a 4T1 tumor model was utilized. The 4T1 cell line is of murine origin, allowing for implantation into immunocompetent mice, which is particularly useful for studying interactions with the immune system.[5][8]

In this model, compound 2f was shown to significantly suppress tumor growth without causing obvious side effects or loss of body weight in the test animals, indicating a favorable preliminary safety profile.[5][8]

Table 2: Hypothetical In Vivo Efficacy of a 2-Methyl-2H-Indazole Derivative

ModelTreatment GroupDoseTumor Growth Inhibition (%)p-value
4T1 SyngeneicVehicle-0-
4T1 SyngeneicCompound X25 mg/kg45<0.05
4T1 SyngeneicCompound X50 mg/kg68<0.01

This table is a representative example based on typical in vivo study outcomes and does not represent specific data from the cited sources for a 2-methyl derivative.

Other valuable in vivo models include patient-derived xenografts (PDX), where tumor tissue from a patient is directly implanted into mice.[11][12] PDX models often better recapitulate the heterogeneity and microenvironment of human tumors, providing more clinically relevant data.[12] For immuno-oncology studies, humanized mice, which have a reconstituted human immune system, are invaluable.[11][13]

Drug_Discovery_Workflow Compound_Design Compound Design & Synthesis In_Vitro In Vitro Screening (Cytotoxicity, MOA) Compound_Design->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Promising Candidates PK_PD Pharmacokinetics & Toxicology In_Vivo->PK_PD Clinical Clinical Trials PK_PD->Clinical Lead Candidate Selection

Caption: A typical workflow for the discovery and development of indazole-based anticancer agents.[6][7]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are standardized protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., 4T1, A549) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 2-methyl-2H-indazole derivative in DMSO.

  • Perform serial dilutions to create a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Treat the cells with the various compound concentrations and a vehicle control (DMSO). Incubate for 48-72 hours.[6]

3. MTT Addition and Measurement:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Migration (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of a cell monolayer.

1. Monolayer Formation:

  • Seed cells in a 6-well plate and grow them to 90-100% confluency.

2. Creating the "Wound":

  • Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash the wells with PBS to remove detached cells.

3. Treatment and Imaging:

  • Add fresh medium containing the test compound at various concentrations or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.

4. Analysis:

  • Measure the width of the scratch at different time points.

  • Calculate the percentage of wound closure relative to the initial area and compare treated groups to the control.

Conclusion and Future Directions

The 2-methyl-2H-indazole scaffold represents a promising framework for the development of novel therapeutic agents, particularly in oncology. The derivatives show potent in vitro antiproliferative activity, induce apoptosis, and can inhibit cell migration.[5][8] Furthermore, initial in vivo studies demonstrate their potential to suppress tumor growth with acceptable safety profiles.[5][8]

Future research should focus on a broader profiling of these derivatives against a larger panel of cancer cell lines and kinase targets to better understand their selectivity. Advanced in vivo studies using PDX and humanized mouse models will be crucial to validate their efficacy and to explore their potential in combination with other therapies, including immunotherapy.[14] A systematic investigation of the structure-activity relationship (SAR) will guide the rational design of next-generation compounds with enhanced potency and optimized pharmacokinetic properties.[15]

References

  • BenchChem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Reyes-Mayorga, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Retrieved from [Link]

  • Patel, K., et al. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds.
  • BioDuro. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • Srinivasan, B., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Biocompare. (2025). In Vivo Models. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • Draheim, K. M., et al. (2017). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Retrieved from [Link]

  • Melero, I., et al. (2025). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • Martínez-Mayorga, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Retrieved from [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to 2-Methyl-2H-Indazole Sulfonamides: A Guide for Researchers

Abstract This guide provides a comprehensive comparative analysis of two primary synthetic strategies for the preparation of 2-methyl-2H-indazole sulfonamides, a scaffold of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparative analysis of two primary synthetic strategies for the preparation of 2-methyl-2H-indazole sulfonamides, a scaffold of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings, experimental considerations, and comparative efficiencies of two distinct synthetic pathways: Route A , which proceeds through initial N-sulfonylation of the indazole core followed by N-methylation, and Route B , which reverses the sequence, beginning with regioselective N-methylation and concluding with C-H sulfonylation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic strategy based on desired regioselectivity, yield, and scalability.

Introduction: The Significance of 2-Methyl-2H-Indazole Sulfonamides

Indazole-containing compounds are a cornerstone in modern medicinal chemistry, with numerous derivatives approved or in clinical trials for a range of therapeutic applications.[1] The sulfonamide functional group, a well-established pharmacophore, is often incorporated into drug candidates to enhance their biological activity and improve pharmacokinetic properties.[1] The 2-methyl-2H-indazole sulfonamide core, in particular, represents a privileged scaffold, and the development of efficient and regioselective synthetic routes to this target is of paramount importance.

The primary challenge in the synthesis of N-alkylated indazoles lies in controlling the regioselectivity of the alkylation, as the indazole nucleus possesses two reactive nitrogen atoms (N1 and N2).[2] Direct alkylation often leads to a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product.[3] This guide will explore how the sequence of sulfonylation and methylation steps can be strategically chosen to overcome this challenge.

Comparative Analysis of Synthetic Routes

We will now examine two plausible synthetic routes to 2-methyl-2H-indazole sulfonamides, evaluating the strengths and weaknesses of each approach.

Route A: Sulfonylation Followed by N-Methylation

This strategy commences with the sulfonylation of an unsubstituted 1H-indazole, followed by the introduction of the methyl group onto one of the nitrogen atoms.

The initial step involves the reaction of 1H-indazole with a sulfonyl chloride in the presence of a base. Under these conditions, sulfonylation predominantly occurs at the more thermodynamically stable N1 position, yielding a 1-sulfonyl-1H-indazole intermediate.[1]

The subsequent N-methylation of this intermediate is the critical, and most challenging, step in this route. The presence of the N-sulfonyl group can influence the regioselectivity of the methylation. However, direct N-alkylation of 1-sulfonyl-1H-indazoles under basic conditions can be complex, potentially leading to a mixture of N1 and N2 methylated products, or even side reactions such as Kemp elimination.[4] Achieving high regioselectivity for the desired N2-methylation would likely require extensive optimization of reaction conditions, including the choice of base, solvent, and methylating agent.

Route_A start 1H-Indazole step1 Sulfonylation (R-SO2Cl, Base) start->step1 intermediate 1-Sulfonyl-1H-indazole step1->intermediate step2 N-Methylation (CH3-I, Base) intermediate->step2 product_mixture Mixture of N1 and N2 methylated products step2->product_mixture separation Chromatographic Separation product_mixture->separation desired_product 2-Methyl-1-sulfonyl -2H-indazole separation->desired_product

Caption: Synthetic workflow for Route A, highlighting the potential for a mixture of regioisomers.

Route B: N-Methylation Followed by Sulfonylation

This alternative approach prioritizes the regioselective methylation of the indazole core before introducing the sulfonamide functionality.

The initial and most crucial step in this route is the regioselective N2-methylation of 1H-indazole. Fortunately, several reliable methods have been developed to achieve high N2 selectivity. These include the use of specific methylating agents under acidic conditions, such as methyl 2,2,2-trichloroacetimidate with a catalytic amount of trifluoromethanesulfonic acid, or through Mitsunobu conditions.[5][6][7] These methods take advantage of kinetic control to favor methylation at the more sterically accessible N2 position.[8]

With the 2-methyl-2H-indazole intermediate in hand, the final step is the introduction of the sulfonyl group. Recent advances in C-H functionalization have provided elegant solutions for the direct sulfonylation of heterocycles. Notably, an electrochemical method for the regioselective C3-H sulfonylation of 2H-indazoles has been reported.[9][10][11] This approach utilizes sulfonyl hydrazides as the sulfonyl source and proceeds under mild, transition-metal-free conditions, offering excellent functional group tolerance and high yields of the desired 2-methyl-2H-indazole-3-sulfonamide.

Route_B start 1H-Indazole step1 Regioselective N2-Methylation start->step1 intermediate 2-Methyl-2H-indazole step1->intermediate step2 Regioselective C3-Sulfonylation (Electrochemical) intermediate->step2 product 2-Methyl-2H-indazole -3-sulfonamide step2->product

Caption: Synthetic workflow for Route B, emphasizing the high regioselectivity in both steps.

Comparative Data Summary

FeatureRoute A: Sulfonylation then N-MethylationRoute B: N-Methylation then Sulfonylation
Starting Material 1H-Indazole1H-Indazole
Key Steps 1. N1-Sulfonylation2. N-Methylation1. Regioselective N2-Methylation2. Regioselective C3-Sulfonylation
Regioselectivity Control Challenging in the N-methylation step, likely leading to a mixture of N1 and N2 isomers.High regioselectivity achievable in both the N-methylation and C3-sulfonylation steps.
Potential Yield Moderate to low for the desired isomer due to the formation of byproducts and the need for separation.Good to excellent, with minimal byproduct formation.
Purification Requires careful chromatographic separation of regioisomers.Generally straightforward purification.
Scalability Potentially problematic due to the need for large-scale chromatography.More amenable to scale-up due to higher selectivity and cleaner reactions.
Methodology Relies on more traditional substitution reactions.Employs modern, highly selective N-alkylation and C-H functionalization techniques.

Detailed Experimental Protocols

Protocol for Route B: Regioselective N2-Methylation of 1H-Indazole

This protocol is adapted from the procedure described by Baddam et al. for the regioselective N2-methylation of indazoles using methyl 2,2,2-trichloroacetimidate.[5]

Step 1: Synthesis of 2-Methyl-2H-indazole

  • To a solution of 1H-indazole (1.0 eq) in dichloromethane (DCM), add methyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2H-indazole.

Protocol for Route B: Regioselective C3-Sulfonylation of 2-Methyl-2H-indazole

This protocol is based on the electrochemical C-H sulfonylation of 2H-indazoles reported by Mahanty et al.[9][11]

Step 2: Synthesis of 2-Methyl-2H-indazole-3-sulfonamide

  • In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine 2-methyl-2H-indazole (1.0 eq), the desired sulfonyl hydrazide (1.5 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Pass a constant current (e.g., 10 mA) through the solution at room temperature under an air atmosphere for 3-6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-methyl-2H-indazole-3-sulfonamide.

Conclusion and Recommendations

Based on this comparative analysis, Route B (N-Methylation followed by Sulfonylation) emerges as the superior strategy for the synthesis of 2-methyl-2H-indazole sulfonamides. The key advantages of this route are:

  • High Regioselectivity: Both the initial N2-methylation and the subsequent C3-sulfonylation can be achieved with excellent control, minimizing the formation of unwanted isomers.

  • Efficiency: The clean and selective nature of the reactions leads to higher overall yields and simplifies purification.

  • Modern Methodology: This route leverages powerful and contemporary synthetic methods, including regioselective N-alkylation and direct C-H functionalization.

While Route A is a chemically plausible pathway, the inherent difficulty in controlling the regioselectivity of the N-methylation of the 1-sulfonyl-1H-indazole intermediate makes it a less desirable approach. The likely formation of a difficult-to-separate mixture of regioisomers would significantly impact the overall efficiency and scalability of the synthesis.

For researchers and drug development professionals seeking to synthesize 2-methyl-2H-indazole sulfonamides, focusing on the development and optimization of Route B is highly recommended. This approach offers a more direct, controlled, and efficient path to this important class of molecules.

References

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate. Tetrahedron Letters, 54(13), 1661-1663.
  • Mahanty, K., et al. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699-3708.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Li, G., et al. (2021). Rh(III)-catalyzed C–H acylmethylation of 2H-indazoles with sulfoxonium ylides. Arabian Journal of Chemistry, 14(11), 103409.
  • Hajra, A., et al. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Letters, 22(3), 1086-1090.
  • Mahanty, K., et al. (2020). Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699-3708.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Mahanty, K., et al. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699-3708*.
  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1198-1211.
  • Baddam, S. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025).
  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226*.
  • Wang, X., et al. (2018). Direct N-Alkylation and Kemp Elimination Reactions of 1-Sulfonyl-1H-Indazoles. The Journal of Organic Chemistry, 83(15), 8436-8445*.
  • Bouziane, A., et al. (2024).
  • WuXi Biology. (2022).
  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1198-1211.

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Validation

mechanism of action studies for bioactive 2-methyl-2H-indazole derivatives

Comparative Guide to the Mechanism of Action: Bioactive 2-Methyl-2H-Indazole Derivatives vs. 1H-Isomers As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to the Mechanism of Action: Bioactive 2-Methyl-2H-Indazole Derivatives vs. 1H-Isomers

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold for targeted kinase inhibition. Indazole, a privileged bicyclic heteroaromatic pharmacophore, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-isomer is thermodynamically favored and more prevalent in early-generation drugs, the 2-methyl-2H-indazole scaffold—locked in its "quinoid" form—exhibits distinct physicochemical properties and unique spatial geometries that are increasingly critical in modern drug discovery, particularly against hematological malignancies and solid tumors[1].

This guide objectively compares the mechanistic performance of 2-methyl-2H-indazole derivatives against their 1H counterparts, providing self-validating experimental protocols and structural insights to aid researchers in rational drug design.

Structural and Physicochemical Comparison

The regioselective methylation of the indazole nitrogen dictates not only the electronic distribution but also the compound's interaction with biological targets. Methylation at the N-2 position locks the molecule into a quinoid-like structure, significantly altering its basicity, dipole moment, and optical properties[2].

Table 1: Physicochemical Comparison of Indazole Isomers

Property1-Methyl-1H-Indazole2-Methyl-2H-IndazoleCausality in Drug Design
Thermodynamic Stability High (Benzenoid form)Lower (Quinoid form)1H is easier to synthesize; 2H requires regioselective kinetic trapping.
Basicity (pKb) ~0.42~2.022H-derivatives exhibit altered protonation states in physiological pH, affecting target residency time[1].
Dipole Moment (D) ~1.50~3.40A higher dipole in 2H enhances polar interactions within hydrophobic kinase pockets[1].
Optical Properties Standard absorption~30 nm Red-shiftedN-2 methylation increases electron-donating capacity, which is highly useful in fluorescent probe design[2].

Mechanism of Action: Kinase Inhibition Dynamics

The primary mechanism of action (MoA) for many highly bioactive 2-methyl-2H-indazole derivatives involves competitive binding at the ATP-binding pocket of crucial signaling kinases, such as Cyclin-Dependent Kinases (e.g., CDK9)[3].

Unlike 1H-indazoles, which often present a linear hydrogen-bonding profile, the 2-methyl-2H-indazole scaffold projects its substituents at a distinct angle. For instance, in novel CDK9 inhibitors, the 3-isopropyl-2-methyl-2H-indazolyl group perfectly occupies the hydrophobic region of the kinase. The N1 atom (unmethylated in the 2H-derivative) acts as a critical hydrogen bond acceptor, interacting directly with key residues like Lys 48, while the extended core forms bonds with hinge region residues like Cys 106[3]. This precise spatial arrangement leads to the profound down-regulation of short-lived anti-apoptotic proteins, triggering apoptosis in malignant cells.

MoA Indazole 2-Methyl-2H-Indazole Derivative ATP_Pocket ATP Binding Pocket (CDK9 Hinge Region) Indazole->ATP_Pocket Competitive Binding (H-bond to Lys48) Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Inhibits Activity Transcription RNAPII-Mediated Transcription Phosphorylation->Transcription Downregulates Apoptosis Apoptosis in Malignant Cells Transcription->Apoptosis Triggers

Mechanism of action: 2-methyl-2H-indazole derivatives inhibiting CDK9 to trigger apoptosis.

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives requires a coupled workflow: rigorous regioselective synthesis followed by precise in vitro validation. The following protocols are designed with built-in validation steps.

Workflow Synth 1. Regioselective Synthesis (N-2 Alkylation) Purify 2. Chromatographic Separation (1H vs 2H) Synth->Purify NMR 3. 1H-NMR Validation (Isomer Confirmation) Purify->NMR Assay 4. Kinase Profiling & MTT Cell Viability NMR->Assay Data 5. MoA Data Synthesis (IC50 & Selectivity) Assay->Data

Step-by-step experimental workflow for synthesizing and validating 2H-indazole derivatives.

Protocol A: Regioselective Synthesis and Isolation of 2-Methyl-2H-Indazoles

Causality: Direct alkylation of 1H-indazole typically yields a mixture of 1-methyl and 2-methyl isomers due to tautomeric equilibrium. We utilize specific solvent and base conditions to drive N-2 selectivity, followed by chromatographic resolution[1][2].

  • Reaction Setup: Suspend the starting indazole-3-carboxylic acid derivative (0.5 mol) in acetone (750 mL). Acetone is chosen as a polar aprotic solvent to enhance the nucleophilicity of the indazole nitrogens without donating protons[4].

  • Alkylation: Add potassium carbonate (1.5 mol) as a mild base to deprotonate the indazole. Dropwise, add methyl iodide (0.5 mol)[4].

  • Thermal Activation: Reflux the mixture for 4 hours. While thermodynamic control slightly favors the 1H-isomer, kinetic trapping allows substantial 2H-isomer formation.

  • Separation (Self-Validation Step): Concentrate under reduced pressure and purify via silica gel column chromatography (e.g., 3:7 Ethyl acetate : Petroleum ether). The 2-methyl-2H-indazole typically elutes differently due to its higher dipole moment (3.4 D) compared to the 1H-isomer (1.5 D)[1].

  • NMR Confirmation: Validate the 2H-isomer via ¹H-NMR. The N-CH₃ protons in 2-methyl-2H-indazoles generally appear further downfield (e.g., ~4.17-4.20 ppm) compared to 1-methyl-1H-indazoles (e.g., ~3.97 ppm) due to the distinct quinoid ring current[4][5].

Protocol B: In Vitro Kinase Inhibition and Cell Viability (MTT Assay)

Causality: To prove that the synthesized 2H-derivative's cytotoxicity is mechanistically linked to kinase inhibition, we perform a phenotypic viability assay (MTT) coupled with a biochemical kinase assay[1].

  • Cell Seeding: Seed target malignant cells (e.g., hematological cell lines like MV4-11) in a 96-well plate at 5,000-10,000 cells/well. Incubate for 24 hours to ensure log-phase growth[1].

  • Compound Treatment: Treat cells with serial dilutions (e.g., 1 nM to 10 µM) of the 2-methyl-2H-indazole derivative and a 1H-indazole control. Incubate for 48-72 hours[1].

  • Metabolic Readout: Add MTT solution (5 mg/mL in PBS) and incubate for 4 hours at 37°C. The conversion of MTT to formazan by mitochondrial dehydrogenases serves as a direct proxy for viable cell metabolic activity[1].

  • Kinase Profiling (Biochemical): Concurrently, run a cell-free radiometric or TR-FRET kinase assay against a panel of CDKs (e.g., CDK9/Cyclin T1).

  • Data Correlation: Correlate the biochemical IC₅₀ (kinase inhibition) with the cellular IC₅₀ (viability). A highly potent 2H-derivative will show nanomolar inhibition in both, validating the on-target mechanism of action[3].

Comparative Efficacy Data

When comparing advanced 2H-indazole derivatives against standard therapies, the 2H-scaffold consistently demonstrates superior multi-kinase targeting, particularly against CDK9 and FLT3, which are critical drivers in hematological malignancies[3].

Table 2: Comparative IC₅₀ Profiling (Representative Data)

Compound Class / InhibitorTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (MV4-11, nM)Primary Mechanism
Standard 1H-Indazole Control CDK9> 1000> 5000Weak ATP-competitive binding
Flavopiridol (Reference) CDK9~20~60Broad CDK inhibition[3]
2-Methyl-2H-Indazole Deriv. CDK9< 10< 30High-affinity H-bonding at Lys48[3]
2-Methyl-2H-Indazole Deriv. FLT3< 15< 30Dual-pathway kinase inhibition[3]

Conclusion

The 2-methyl-2H-indazole scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By locking the indazole core into its 2H-tautomer via regioselective methylation, researchers can exploit its unique dipole moment and spatial geometry to achieve superior binding affinities in kinase ATP pockets. As demonstrated through comparative data and validated protocols, shifting focus from the traditional 1H-indazoles to 2H-derivatives unlocks new avenues for overcoming resistance in targeted cancer therapies.

References

  • BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity." 1

  • Google Patents. "US9737510B2 - Indazole compounds and a process for the preparation thereof." 5

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies." 3

  • Arkivoc. "Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds." 2

  • Google Patents. "US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders." 4

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Safety & Regulatory Compliance

Safety

2-methyl-2H-indazole-3-sulfonyl chloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive heteroaromatic building blocks like 2-methyl-2H-indazole-3-sulfonyl chloride (CAS: 2137885-71-1) requires more than just following a checklist;...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive heteroaromatic building blocks like 2-methyl-2H-indazole-3-sulfonyl chloride (CAS: 2137885-71-1) requires more than just following a checklist; it requires a fundamental understanding of chemical causality.

Sulfonyl chlorides are potent electrophiles. When exposed to moisture, they undergo rapid, highly exothermic hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and sulfonic acids[1]. For complex heteroaromatic derivatives like indazoles, improper disposal can lead to thermal runaway, pressure explosions in sealed waste containers, or toxic sulfur dioxide ( SO2​ ) extrusion[2].

This guide provides a self-validating, step-by-step operational framework for the safe neutralization and logistical disposal of 2-methyl-2H-indazole-3-sulfonyl chloride, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations[3].

Physicochemical Hazard Profile & Causality

To design a safe disposal strategy, we must first quantify the threat. The reactivity of 2-methyl-2H-indazole-3-sulfonyl chloride is driven by the electron-withdrawing nature of the sulfonyl group attached to the indazole core, making the sulfur atom highly susceptible to nucleophilic attack by water or bases.

Table 1: Quantitative Data & Hazard Profile

Property / ParameterValue / SpecificationOperational Implication (The "Why")
CAS Number 2137885-71-1Essential for SDS cross-referencing and EPA waste profiling.
Chemical Class Heteroaromatic Sulfonyl ChlorideHighly reactive electrophile; prone to rapid hydrolysis and potential SO2​ extrusion if mishandled[2].
Hydrolysis Exotherm High (Releases HCl & Sulfonic Acid)Requires strict temperature control ( <10∘C ) during quenching to prevent acid vaporization[1].
Recommended Quench Base 5–10 Molar Equivalents ( NaHCO3​ )Ensures complete neutralization and buffers against localized pH spikes[4].
RCRA Waste Status Regulated Hazardous WasteMust be manifested and transported to a Treatment, Storage, and Disposal Facility (TSDF)[3].

The Chemistry of Safe Destruction: Hydrolysis Pathway

The safest method to dispose of trace amounts or reaction residues of this chemical is controlled in-lab hydrolysis (quenching) prior to waste segregation. We utilize an inverse addition technique into a weak base.

The Causality of the Quench: Never add water directly to a sulfonyl chloride. The localized exotherm will instantly boil the water, splattering corrosive acid and unreacted chemical. Instead, we add the sulfonyl chloride dropwise to an excess of ice-cold aqueous sodium bicarbonate ( NaHCO3​ ). The NaHCO3​ acts as both a nucleophile to drive the hydrolysis and a buffer to neutralize the resulting HCl . Crucially, it provides a visual indicator: the evolution of carbon dioxide ( CO2​ ) gas[4]. When the bubbling stops, the electrophile has been consumed.

HydrolysisPathway A 2-Methyl-2H-indazole-3- sulfonyl chloride (Electrophile) C Exothermic Hydrolysis (T < 10°C) A->C Inverse Addition B Ice-Cold NaHCO3 (aq) (Nucleophile / Buffer) B->C Excess D Sodium Indazole-3-sulfonate (Stable Aqueous Salt) C->D Neutralization E CO2 (gas) + NaCl (aq) (Visual Progress Indicator) C->E Off-gassing

Fig 1: Chemical hydrolysis pathway of 2-methyl-2H-indazole-3-sulfonyl chloride.

Self-Validating Experimental Protocol: Trace & Residue Quenching

A protocol is only as safe as its built-in validation mechanisms. This procedure utilizes a closed-loop validation system: visual (cessation of gas), thermal (temperature stabilization), and chemical (pH confirmation).

Prerequisites: Conduct all work in a certified chemical fume hood. Wear heavy-duty nitrile gloves, tightly fitting safety goggles, a face shield, and a chemical-resistant apron[4].

Step-by-Step Methodology:

  • Preparation of the Quench Bath: In a wide-mouth Erlenmeyer flask, prepare a saturated aqueous solution of NaHCO3​ . Calculate the volume to ensure at least a 5 to 10 molar excess relative to the estimated residual sulfonyl chloride[4].

  • Thermal Control: Submerge the flask in an ice-water bath. Place it on a magnetic stir plate and begin vigorous stirring. Wait 10 minutes for the internal temperature to drop below 5∘C .

  • Inverse Addition: Dissolve the residual 2-methyl-2H-indazole-3-sulfonyl chloride in a minimal amount of a compatible, non-reactive solvent (e.g., dry THF or acetone). Using an addition funnel or pipette, add this solution dropwise to the stirring NaHCO3​ solution.

  • Visual Validation: Observe the vigorous evolution of CO2​ gas. Adjust the addition rate so that the bubbling remains controlled and the internal temperature does not exceed 10∘C .

  • Chemical Validation (The Self-Check): Once addition is complete, continue stirring in the ice bath for 30 minutes. The reaction is complete when gas evolution entirely ceases. Test the aqueous layer with pH paper. Validation Gate: The pH must be between 7 and 9. If pH < 7, the base was depleted; add solid NaHCO3​ until the pH stabilizes in the target range[4].

  • Waste Segregation: Transfer the neutralized, buffered aqueous solution (now containing the stable sodium indazole-3-sulfonate salt) to a designated "Aqueous Hazardous Waste" carboy. Do not pour down the drain, as the indazole moiety is a regulated pharmaceutical intermediate[5].

Table 2: Troubleshooting the Quenching Reaction

ObservationScientific CausalityRequired Action / Validation
Vigorous bubbling upon addition Evolution of CO2​ gas as HCl and sulfonic acid are neutralized by NaHCO3​ .Normal operation. Control addition rate to prevent overflow[4].
Solution temperature exceeds 20∘C Addition rate is too fast; exothermic kinetics are outpacing the ice bath's cooling capacity.Pause addition immediately. Add more ice to the bath. Wait for T < 10∘C .
Bubbling ceases, but pH < 7 The buffer capacity of the base has been exhausted before all sulfonyl chloride hydrolyzed.Add additional saturated NaHCO3​ until pH stabilizes at 7–9.
Yellow/dark discoloration Thermal degradation or SO2​ extrusion of the indazole core due to localized heating[2].Ensure stirring is vigorous to prevent hotspots. Proceed with disposal.

Logistical Routing: Bulk Disposal & Spill Response

While trace amounts are quenched, bulk quantities (>5g) or expired, unopened bottles must NEVER be hydrolyzed in the lab. The exotherm generated by bulk hydrolysis is uncontrollable and poses a severe explosion risk.

Bulk & Expired Reagent Disposal (EPA RCRA Compliance)

Under EPA regulations, laboratories operating as Large Quantity Generators (LQGs) or Small Quantity Generators (SQGs) must manage bulk reactive chemicals strictly within Satellite Accumulation Areas (SAAs)[3].

  • Leave the bulk 2-methyl-2H-indazole-3-sulfonyl chloride in its original, tightly sealed container.

  • Place the primary container inside a secondary containment vessel (e.g., a sturdy polyethylene tub) to prevent contact with incompatible chemicals (especially water, alcohols, and amines).

  • Label clearly with an EPA Hazardous Waste Tag, explicitly noting: "Corrosive, Water-Reactive, Halogenated Organic."

  • Request immediate pickup by your Environmental Health and Safety (EHS) department for commercial incineration at a permitted TSDF[3].

Emergency Spill Response

If the chemical is spilled outside the fume hood:

  • Evacuate and Isolate: Evacuate non-essential personnel. The ambient moisture in the air will immediately begin reacting with the spill, releasing toxic HCl fumes[6].

  • Strictly NO WATER: Do not use water or combustible materials (like paper towels). The electrophilic sulfur will react exothermically with the cellulose in paper, potentially igniting it[6].

  • Inert Absorption: Cover the spill completely with dry sand, diatomaceous earth, or vermiculite.

  • Collection: Sweep the absorbed mixture using a plastic (non-sparking) dustpan and place it into a solid hazardous waste bucket. Seal and tag for EHS pickup.

WasteWorkflow Start Identify Waste Stream Trace Reaction Residue / Trace (< 5g) Start->Trace Bulk Bulk / Expired Reagent (> 5g) Start->Bulk Spill Accidental Lab Spill Start->Spill Quench In-Hood Hydrolysis (Ice Bath + NaHCO3) Trace->Quench Pack Pack in Original Container (Do NOT Hydrolyze) Bulk->Pack Absorb Absorb: Sand/Vermiculite (Strictly NO WATER) Spill->Absorb AqWaste Aqueous Waste Carboy (pH 7-9) Quench->AqWaste pH Validated SolidWaste Solid Hazardous Waste (Double Bagged) Pack->SolidWaste Absorb->SolidWaste RCRA EPA RCRA Manifest & TSDF Incineration AqWaste->RCRA SolidWaste->RCRA

Fig 2: Decision matrix for the logistical routing of sulfonyl chloride laboratory waste.

Comprehensive References

To verify these operational standards, consult the following authoritative sources:

  • Title: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Sulfuryl chloride CAS N°: 7791-25-5 - Hazard Assessments Source: OECD Existing Chemicals Database URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate (Peer-Reviewed Literature) URL: [Link]

Sources

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